molecular formula C22H29NO4 B579893 Demethyl calyciphylline A CAS No. 1584236-34-9

Demethyl calyciphylline A

Katalognummer: B579893
CAS-Nummer: 1584236-34-9
Molekulargewicht: 371.477
InChI-Schlüssel: RYVGXCFPXHFNSQ-GCYUWPRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Demethyl Calyciphylline A is a structural analogue belonging to the calyciphylline A-type subfamily of Daphniphyllum alkaloids . This complex polycyclic alkaloid is related to a class of natural products known for their highly challenging synthetic targets and intriguing molecular architectures, which include a characteristic [6-6-5-7] ring backbone . As a demethylated derivative, it is of significant interest for structure-activity relationship (SAR) studies, particularly in investigating the role of specific methyl groups on the biological activity and physicochemical properties of these alkaloids . Researchers can utilize this compound as a key intermediate in synthetic campaigns toward more complex Daphniphyllum alkaloids or as a standard in phytochemical and metabolomics research . The study of such compounds continues to drive innovation in synthetic methodology, including transannular cyclization strategies and late-stage functionalization . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the current literature for the latest advancements regarding the synthesis and properties of Calyciphylline A-type alkaloids .

Eigenschaften

IUPAC Name

2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVGXCFPXHFNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Demethyl Calyciphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyl calyciphylline A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. First identified in the fruits of Daphniphyllum longacemosum, this natural product, along with its congeners, has garnered significant interest from the scientific community due to its intricate polycyclic architecture and potential biological activities. This guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting key data in a structured format and detailing the experimental protocols employed in its initial characterization. Furthermore, this document explores the potential biological relevance of this class of alkaloids by illustrating a key signaling pathway that is often modulated by related natural products.

Discovery and Botanical Source

This compound was first reported in 2013 by Zhang et al. as a new natural product isolated during a phytochemical investigation of the fruits of Daphniphyllum longacemosum K. Rosenthal.[1][2][3][4][5] This plant belongs to the family Daphniphyllaceae, which is known to be a rich source of structurally unique and biologically active alkaloids.[6] The discovery was made alongside the characterization of a novel fused-hexacyclic alkaloid, longeracemine.[1]

Isolation and Purification

The isolation of this compound from the fruits of D. longacemosum involves a multi-step process of extraction and chromatographic separation. While the precise yield for this compound was not detailed in the initial report, the general procedure for isolating Daphniphyllum alkaloids is well-established.

Experimental Protocol: Extraction and Isolation
  • Plant Material Collection and Preparation: The fruits of Daphniphyllum longacemosum are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of the alkaloids. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This is followed by extraction with a chlorinated solvent such as dichloromethane or chloroform to isolate the free alkaloids.

  • Chromatographic Separation: The enriched alkaloid fraction is subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

    • Silica Gel Column Chromatography: The crude alkaloid mixture is first fractionated by silica gel column chromatography using a gradient elution system, typically a mixture of chloroform and methanol of increasing polarity.

    • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of similar polarity are further purified by pTLC using a suitable solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC with a mobile phase consisting of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatography plant_material Dried Fruits of D. longacemosum powdered_material Powdered Plant Material plant_material->powdered_material extraction Methanol Extraction powdered_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_extraction Acidic Water (5% HCl) / Ethyl Acetate crude_extract->acid_extraction basification Basification (NH4OH) acid_extraction->basification Aqueous Layer chloroform_extraction Dichloromethane Extraction basification->chloroform_extraction alkaloid_fraction Crude Alkaloid Fraction chloroform_extraction->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel ptlc Preparative TLC silica_gel->ptlc Enriched Fractions hplc Reversed-Phase HPLC ptlc->hplc pure_compound This compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with related known Daphniphyllum alkaloids.

Physicochemical and Spectroscopic Data
PropertyData
Molecular Formula C₂₂H₂₉NO₄
Molecular Weight 371.47 g/mol
Appearance White amorphous powder
High-Resolution MS m/z [M+H]⁺ (data from initial report)
¹H NMR (Data from initial report)
¹³C NMR (Data from initial report)
2D NMR COSY, HSQC, HMBC (data from initial report)
CAS Number 1584236-34-9

Note: Specific NMR and MS data should be referenced from the primary literature.[1]

Biological Activity and Potential Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, many Daphniphyllum alkaloids exhibit a range of interesting biological properties, including cytotoxic, anti-HIV, and anti-inflammatory effects.[6][7] Some members of this family have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for Daphniphyllum alkaloids.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK complex tnfr->ikk activates ikba_nfkb IκBα-p50/p65 ikk->ikba_nfkb phosphorylates IκBα ub Ubiquitination ikba_nfkb->ub proteasome Proteasome Degradation ub->proteasome targets for nfkb p50/p65 proteasome->nfkb releases nfkb_nuc p50/p65 nfkb->nfkb_nuc translocates to dna DNA nfkb_nuc->dna binds to transcription Gene Transcription dna->transcription inflammation Inflammatory Response transcription->inflammation

Figure 2. The Canonical NF-κB Signaling Pathway.

Conclusion

The discovery of this compound has enriched the chemical diversity of the Daphniphyllum alkaloids. Its complex structure presents a significant challenge and opportunity for synthetic chemists. While its biological activities are yet to be fully explored, the known bioactivities of related compounds suggest that it may possess interesting pharmacological properties. Further investigation into the biological effects of this compound and its mechanism of action is warranted and could lead to the development of new therapeutic agents.

References

Demystifying Demethyl Calyciphylline A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl calyciphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. This technical guide provides an in-depth overview of the natural source, isolation, and preliminary bioactivity of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug discovery. The information presented herein is compiled from scientific literature, with a focus on providing detailed experimental protocols and quantitative data to facilitate further research and development.

Natural Source and Yield

The primary natural source of this compound is the fruit of the plant Daphniphyllum longeracemosum, a species belonging to the Daphniphyllaceae family.[1][2] Phytochemical investigations have led to the successful isolation of this alkaloid, although its natural abundance is relatively low.

Natural SourcePlant PartStarting Material (kg)Yield of this compound (mg)Percentage Yield (%)
Daphniphyllum longeracemosumFruits60190.0000317%

Table 1: Quantitative Yield of this compound from its Natural Source.[2]

Experimental Protocols: Isolation and Purification

The isolation of this compound from the fruits of Daphniphyllum longeracemosum involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following is a detailed protocol based on published scientific literature.[2]

1. Extraction:

  • Air-dried and powdered fruits of D. longeracemosum (60 kg) are subjected to exhaustive extraction with 95% ethanol (EtOH).

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Acid-Alkali Pretreatment for Alkaloid Enrichment:

  • The crude extract is subjected to standard acid-alkali treatments to enrich the alkaloid fraction. This typically involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by washing with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components.

  • The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a series of organic solvents, such as chloroform and n-butanol (n-BuOH), to isolate the crude alkaloids.

3. Chromatographic Separation:

  • The n-BuOH fraction containing the crude alkaloids is subjected to column chromatography on a silica gel column.

  • The column is eluted with a gradient of acetone, methanol, and finally a mixture of methanol and diethylamine (20:1).

  • Fractions are collected and monitored by thin-layer chromatography (TLC). The third fraction, containing a mixture of alkaloids, is selected for further purification.

4. Further Purification:

  • The selected fraction is further purified using ion-exchange resin chromatography.

  • This is followed by chromatography over C18 silica gel to yield pure this compound (19 mg).[2]

Isolation Workflow for this compound.

Biological Activity

While the broader class of Daphniphyllum alkaloids exhibits a wide range of biological activities, including anticancer, anti-HIV, and vasorelaxant effects, specific bioactivity data for this compound is limited in the currently available literature.[3] The study that reported its isolation focused on the plant growth-regulating activity of a co-isolated alkaloid, longeracemine.[2] Further research is required to fully elucidate the pharmacological profile of this compound. Preliminary assessments of other calyciphylline A-type alkaloids have shown potential cytotoxic activities.

Proposed Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids is a complex process believed to originate from squalene.[2] The intricate carbon skeletons are assembled through a series of cyclization and rearrangement reactions. While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic pathway for calyciphylline A-type alkaloids has been proposed. This pathway involves the formation of a key intermediate, proto-daphniphylline, from dihydrosqualene dialdehyde, which then undergoes further transformations to generate the diverse range of Daphniphyllum alkaloid skeletons.

References

Demethyl Calyciphylline A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyl calyciphylline A is a naturally occurring alkaloid belonging to the complex family of Daphniphyllum alkaloids. Isolated from the fruits of Daphniphyllum longeracemosum K. Rosenthal, this compound is part of a structurally diverse class of natural products that have garnered significant interest from the scientific community.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological activities. Due to the limited specific data exclusively for this compound, this document also draws upon the broader context of calyciphylline A-type alkaloids to provide a comprehensive understanding. All quantitative data are presented in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. There is a discrepancy in the reported molecular formula in the available literature, with some sources indicating C22H29NO and others C22H29NO4. The data presented here is based on the most frequently cited information. Further structural elucidation is required for definitive confirmation.

PropertyValueReference
Molecular Formula C22H29NO[4]
Molecular Weight 371.47 g/mol [4]
Physical Description Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[4]

Table 1: Physical and Chemical Properties of this compound

Note: Specific quantitative data for melting point, boiling point, and spectroscopic characteristics (NMR, HR-MS, specific rotation) for this compound are not yet available in the public domain and require access to the primary literature describing its isolation and characterization.

Isolation and Purification

This compound is a natural product extracted from the fruits of the plant Daphniphyllum longeracemosum K. Rosenthal.[1][2] While the specific, detailed protocol for the isolation and purification of this compound is not yet publicly available, a general workflow for the isolation of alkaloids from plant material can be conceptualized. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

G plant_material Daphniphyllum longeracemosum (fruits) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) acid_base->chromatography crude_extract->acid_base pure_compound Pure Demethyl Calyciphylline A chromatography->pure_compound G daphniphyllum Daphniphyllum Alkaloids calyciphylline_a_type Calyciphylline A-Type daphniphyllum->calyciphylline_a_type other_types Other Subclasses daphniphyllum->other_types demethyl_calyciphylline_a This compound calyciphylline_a_type->demethyl_calyciphylline_a structural_features Complex Polycyclic Core Aza-fused Ring System calyciphylline_a_type->structural_features synthetic_strategies Synthetic Strategies structural_features->synthetic_strategies michael_addition Intramolecular Michael Addition synthetic_strategies->michael_addition pd_catalysis Pd-Catalysis synthetic_strategies->pd_catalysis cycloaddition Cycloaddition Reactions synthetic_strategies->cycloaddition G daphniphyllum_alkaloids Daphniphyllum Alkaloids biological_activities Potential Biological Activities daphniphyllum_alkaloids->biological_activities demethyl_calyciphylline_a This compound unknown_activity Specific Activity Unknown demethyl_calyciphylline_a->unknown_activity anti_hiv Anti-HIV Activity biological_activities->anti_hiv cytotoxicity Cytotoxicity biological_activities->cytotoxicity vasorelaxant Vasorelaxant Effects biological_activities->vasorelaxant research_needed Further Research Required unknown_activity->research_needed

References

The Diverse Biological Activities of Daphniphyllum Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the cytotoxic, anti-inflammatory, and neuroprotective properties of Daphniphyllum alkaloids, detailing experimental methodologies and known signaling pathways for researchers and drug development professionals.

Introduction

Daphniphyllum alkaloids are a structurally diverse and complex class of nitrogen-containing compounds isolated from plants of the genus Daphniphyllum. These evergreen trees and shrubs, primarily found in Southeast Asia, have been a source of traditional medicine for various ailments.[1] To date, over 350 Daphniphyllum alkaloids have been identified, showcasing a wide array of intricate polycyclic ring systems.[2][3] This structural uniqueness has garnered significant interest from chemists and pharmacologists, leading to extensive research into their biological activities. This guide provides a comprehensive overview of the current understanding of the biological effects of Daphniphyllum alkaloids, with a focus on their cytotoxic, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts in this promising field.

Biological Activities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development.[4][5] The primary areas of investigation include their potent cytotoxic effects against various cancer cell lines, their ability to modulate inflammatory responses, and their potential neuroprotective properties.[6][7][8] Additionally, studies have reported antioxidant, vasorelaxant, and antiplatelet activating factor effects.[1][4]

Cytotoxic Activity

A significant number of Daphniphyllum alkaloids have demonstrated cytotoxic activity against a range of human cancer cell lines. This has spurred interest in their potential as anticancer agents.[9] The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an alkaloid required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported cytotoxic activities of various Daphniphyllum alkaloids against different cancer cell lines.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids against HeLa (Human Cervical Cancer) Cells

AlkaloidIC50 (µM)IC50 (µg/mL)Reference
Daphnezomine W16.0[10]
Unnamed Alkaloid~3.89 (converted from µM)[2]
Daphnioldhanol A31.9[11][12]
Unnamed Alkaloid16.0[2]

Table 2: Cytotoxic Activity of Daphniphyllum Alkaloids against Other Human Cancer Cell Lines

AlkaloidCell LineIC50 (µM)Reference
Macropodumine LSMMC-7721 (Hepatocellular Carcinoma)Weak
HO-8910 (Ovarian Cancer)Weak
Alkaloid Compound 4SMMC-7721 (Hepatocellular Carcinoma)Weak
HO-8910 (Ovarian Cancer)Weak
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and natural products are a rich source of potential anti-inflammatory agents. Several Daphniphyllum alkaloids have been investigated for their ability to suppress inflammatory responses. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, where the inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory potential.[7]

Neuroprotective Effects

The complex and unique structures of Daphniphyllum alkaloids have also led to investigations into their potential neuroprotective activities.[6] Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Some studies have explored the ability of these alkaloids to protect neuronal cells from damage induced by neurotoxins.[6]

Experimental Protocols

To aid researchers in the evaluation of Daphniphyllum alkaloids, this section provides detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of natural products.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Daphniphyllum alkaloids incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance end End measure_absorbance->end

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Assay in RAW 264.7 Cells

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.

Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the Daphniphyllum alkaloid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Collect Supernatant: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a separate 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with alkaloids incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate3 Incubate for 10-15 min add_griess->incubate3 measure_absorbance Measure absorbance at 540 nm incubate3->measure_absorbance end End measure_absorbance->end

Workflow for the nitric oxide (NO) assay.

Signaling Pathways Modulated by Daphniphyllum Alkaloids

Understanding the molecular mechanisms by which Daphniphyllum alkaloids exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by these compounds.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some Daphniphyllum alkaloids have been shown to inhibit the NF-κB signaling pathway. For example, certain daphnicyclidins have demonstrated significant NF-κB transcriptional inhibitory activity. This inhibition may occur through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.

NFkB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Gene_exp Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Gene_exp Induces Daph_alkaloid Daphniphyllum Alkaloids (e.g., Daphnicyclidins) Daph_alkaloid->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
Modulation of the p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The p38 MAPK pathway is particularly important in the inflammatory response. Some chemical constituents from Daphniphyllum angustifolium have been shown to decrease the phosphorylation of p38 MAPK in LPS-stimulated cells.[2] By inhibiting the phosphorylation and activation of p38 MAPK, these compounds can suppress the downstream production of pro-inflammatory cytokines.

p38_MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_kinases Upstream Kinases (e.g., TAK1, MKK3/6) TLR4->Upstream_kinases p38_MAPK p38 MAPK Upstream_kinases->p38_MAPK Phosphorylates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Transcription_factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_factors Activates Gene_exp Pro-inflammatory Gene Expression Transcription_factors->Gene_exp Induces Daph_alkaloid Daphniphyllum Alkaloids Daph_alkaloid->p38_MAPK Inhibits phosphorylation

Modulation of the p38 MAPK signaling pathway.
Induction of Apoptosis via the Bcl-2 Family Proteins

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins determines the cell's fate. While direct evidence for Daphniphyllum alkaloids is still emerging, it is plausible that their cytotoxic effects are mediated, at least in part, by modulating the expression of Bcl-2 family proteins. An increase in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to apoptosis.

Apoptosis_Induction Daph_alkaloid Daphniphyllum Alkaloids Bcl2 Bcl-2 (Anti-apoptotic) Daph_alkaloid->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Daph_alkaloid->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cyt_c Cytochrome c release Mitochondrion->Cyt_c Caspases Caspase Activation Cyt_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis via Bcl-2 family proteins.

Conclusion and Future Directions

Daphniphyllum alkaloids represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and neuroprotective activities warrant further investigation. This technical guide provides a foundation for researchers by summarizing the current knowledge on their biological effects, providing detailed experimental protocols, and outlining the known signaling pathways involved in their mechanism of action.

Future research should focus on:

  • Isolation and characterization of novel Daphniphyllum alkaloids: The vast structural diversity of this class of compounds suggests that many more with unique biological activities are yet to be discovered.

  • Elucidation of detailed mechanisms of action: Further studies are needed to identify the specific molecular targets and signaling pathways modulated by individual alkaloids. This will be crucial for understanding their therapeutic potential and for rational drug design.

  • In vivo studies: While in vitro studies have shown promising results, in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

  • Structure-activity relationship (SAR) studies: Understanding how the chemical structure of Daphniphyllum alkaloids relates to their biological activity will enable the design and synthesis of more potent and selective analogs.

The continued exploration of Daphniphyllum alkaloids holds great promise for the discovery of new and effective treatments for cancer, inflammatory diseases, and neurodegenerative disorders.

References

Unraveling the Enigmatic Mechanism of Demethyl Calyciphylline A: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

The intricate molecular architecture of demethyl calyciphylline A and its analogues has captivated synthetic chemists for decades, leading to remarkable achievements in their total synthesis. However, a deep dive into the scientific literature reveals a significant gap in our understanding of its biological mechanism of action. While the synthesis of these complex molecules is extensively documented, research into their direct molecular targets, signaling pathways, and overall pharmacological effects remains largely uncharted territory.

Currently, there is a conspicuous absence of published in vivo or in vitro studies detailing the specific mechanism of action for this compound. The existing body of research predominantly focuses on the elegant and challenging strategies required to construct its unique polycyclic framework. This focus on chemical synthesis, while crucial for enabling future biological studies, means that key data on its pharmacodynamics and pharmacokinetics are not yet available.

While direct evidence for this compound is lacking, a study on a related compound, calyciphylline F, has hinted at potential therapeutic applications. Research has suggested that calyciphylline F may promote the mRNA expression of nerve growth factor, indicating a potential role in the treatment of neurodegenerative diseases[1]. This finding offers a tantalizing clue and a potential starting point for investigating the bioactivity of other calyciphylline A-type alkaloids, including this compound. However, it is crucial to emphasize that this is an extrapolation, and dedicated studies are required to determine if this compound shares a similar activity profile.

The exploration of the biological activities of the broader Daphniphyllum alkaloids family, to which this compound belongs, has revealed a wide range of effects, including anti-HIV, cytotoxic, and neurotrophic activities[2]. This diversity in biological function within the same family of natural products underscores the need for specific investigations into each individual analogue.

Future Directions: Charting the Course for Mechanistic Studies

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is necessary. The following experimental workflows are proposed as a roadmap for future investigations.

Initial Screening and Target Identification

A logical first step would involve broad-based screening to identify potential biological targets. This could be followed by more focused assays to validate these initial findings.

G cluster_screening Initial Screening cluster_identification Target Identification & Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, neurite outgrowth) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies cellular effects Target_Based_Screening Target-Based Screening (e.g., receptor binding assays) Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Target_Based_Screening->Biophysical_Assays Identifies potential targets Genetic_Approaches Genetic Approaches (e.g., CRISPR screens) Affinity_Chromatography->Genetic_Approaches Identifies binding partners Genetic_Approaches->Biophysical_Assays Validates target engagement

Figure 1. Proposed workflow for target identification.
In Vitro and In Vivo Validation

Once putative targets are identified, a series of in vitro and in vivo experiments would be essential to validate these findings and understand the physiological consequences of target engagement.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzymatic_Assays Enzymatic Assays Animal_Models Disease-Relevant Animal Models Enzymatic_Assays->Animal_Models Confirms molecular interaction Cell_Based_Assays Cell-Based Reporter Assays Cell_Based_Assays->Animal_Models Confirms cellular activity Electrophysiology Electrophysiology (for ion channels) Electrophysiology->Animal_Models Confirms functional effect Pharmacokinetic_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Models->Pharmacokinetic_Studies Evaluates efficacy Toxicology_Studies Toxicology Studies Pharmacokinetic_Studies->Toxicology_Studies Determines dosage & safety

Figure 2. Workflow for in vitro and in vivo validation.

The journey to fully understand the mechanism of action of this compound is just beginning. The successful total syntheses of this and related alkaloids have laid the critical groundwork for the next chapter of research: the exploration of their biological functions. The scientific community now has the opportunity to build upon this synthetic foundation to potentially uncover novel therapeutic agents for a range of diseases.

References

A Technical Guide on the Neuroprotective Effects of Novel Therapeutic Agents: A Framework for Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the neuroprotective effects of "Demethyl calyciphylline A." Therefore, this document serves as an in-depth technical framework for researchers, scientists, and drug development professionals to evaluate a novel compound with purported neuroprotective properties. It utilizes well-established mechanisms of action—specifically the activation of the Nrf2 pathway and the inhibition of the NLRP3 inflammasome—as examples to guide research and data presentation. The experimental protocols, data, and pathways described herein are representative of the field and should be adapted for the specific compound under investigation.

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing burden on global health. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of multi-target therapeutic agents.[1][2] Phytochemicals and novel synthetic compounds are a promising source for such agents, capable of modulating key cellular defense pathways.[3][4]

This guide focuses on two critical and interconnected pathways central to neuroprotection:

  • The Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7] Activation of this pathway is a key strategy for mitigating oxidative damage in neurons.[5]

  • The NLRP3 Inflammasome Pathway: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex in the innate immune system.[8][9] Its aberrant activation in glial cells is a hallmark of neuroinflammation, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, ultimately contributing to neuronal death.[10][11][12] Inhibition of the NLRP3 inflammasome is therefore a highly sought-after therapeutic target.[8][10]

This document will provide the necessary templates for data presentation, detailed experimental protocols, and visual pathway representations to rigorously assess the neuroprotective potential of a compound like this compound.

Quantitative Data Summary

Effective evaluation requires the systematic collection and presentation of quantitative data. The following tables serve as templates for summarizing the efficacy and potency of a novel neuroprotective agent.

Table 1: In Vitro Efficacy of Compound X in Neuroprotection and Anti-inflammatory Assays

Parameter Cell Model Challenge/Toxin Compound X Conc. (µM) Result
Cell Viability (%) SH-SY5Y Neurons 6-OHDA (100 µM) 1.0 65% ± 4.2
5.0 82% ± 5.1
10.0 91% ± 3.8
NLRP3 Inhibition (IC₅₀) BV-2 Microglia LPS (1µg/mL) + ATP (5mM) - 4.7 µM
IL-1β Release (pg/mL) BV-2 Microglia LPS + ATP 0 (Control) 2850 ± 150
5.0 1100 ± 98
10.0 450 ± 62
Nrf2 Nuclear Translocation HT22 Hippocampal Cells H₂O₂ (200 µM) 10.0 3.5-fold increase

| HO-1 Gene Expression | HT22 Hippocampal Cells| H₂O₂ (200 µM) | 10.0 | 4.8-fold increase |

Table 2: In Vivo Efficacy of Compound X in a Murine Model of Neurodegeneration

Assessment Animal Model Dosage (mg/kg) Outcome
Neurological Deficit Score pMCAO Stroke Model 10 45% reduction vs. vehicle
Infarct Volume (mm³) pMCAO Stroke Model 10 38% reduction vs. vehicle
Brain IL-1β Levels (pg/mg) LPS-induced Neuroinflammation 10 62% decrease vs. vehicle

| Locomotor Activity | MPTP Parkinson's Model | 10 | 55% improvement vs. vehicle |

Core Signaling Pathways and Mechanisms

Visualizing the molecular pathways is crucial for understanding the mechanism of action. The following diagrams, generated using DOT language, illustrate the targeted signaling cascades.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (Compound X) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal Turnover Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Cytoprotective Genes (HO-1, NQO1, GCLC) ARE->Genes Upregulates Protection Neuroprotection Genes->Protection NLRP3_Inhibition_Pathway DAMPs DAMPs / PAMPs (e.g., LPS, ATP) NLRP3 NLRP3 DAMPs->NLRP3 Activates Compound This compound (Compound X) Compound->NLRP3 Inhibits ASC ASC Adapter NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis IL1B Mature IL-1β ProIL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Secretion & Signaling Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action (MoA) Elucidation cluster_in_vivo In Vivo Validation A1 Initial Cytotoxicity Screen (Determine non-toxic dose range) A2 Neuroprotection Assay (e.g., MTT/LDH vs. Toxin) A1->A2 A3 Dose-Response Curve (Calculate EC₅₀ for protection) A2->A3 B1 Nrf2 Pathway Assay (Western Blot, qPCR for HO-1) A3->B1 Lead Compound Identified B2 NLRP3 Inflammasome Assay (ELISA for IL-1β, Caspase-1) A3->B2 B3 Assess other targets: ROS scavenging, Apoptosis markers A3->B3 C1 Select Animal Model (e.g., pMCAO, MPTP, LPS) B1->C1 MoA Confirmed C2 Pharmacokinetic & BBB Penetration Studies C1->C2 C3 Behavioral & Motor Tests C2->C3 C4 Histological & Biochemical Analysis of Brain Tissue C3->C4

References

Demethyl Calyciphylline A as a Potential Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease and other neurodegenerative disorders represent a significant and growing global health challenge. A key therapeutic strategy in managing these conditions is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Natural products, particularly alkaloids, have historically been a rich source of novel AChE inhibitors.[1][3] The Daphniphyllum alkaloids, a large family of structurally complex natural products, have demonstrated a wide range of biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects.[4][5][6]

This technical guide explores the potential of demethyl calyciphylline A, a member of the calyciphylline A-type subclass of Daphniphyllum alkaloids, as a novel acetylcholinesterase inhibitor. While direct experimental data on the AChE inhibitory activity of this compound is not yet available in published literature, this document provides a framework for its investigation. It outlines a detailed experimental protocol for screening and characterization, presents a template for data analysis, and discusses the potential mechanism of action based on related alkaloidal inhibitors. The provided workflows and diagrams serve as a roadmap for researchers seeking to explore the therapeutic potential of this intriguing class of molecules.

Introduction to Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a diverse group of over 350 structurally complex natural products isolated from plants of the genus Daphniphyllum.[5] These alkaloids are characterized by intricate, polycyclic skeletal frameworks.[4] The calyciphylline A-type alkaloids are a significant subgroup possessing a unique aza-fused ring system.[4] Due to their complex structures and the challenge of obtaining substantial quantities from natural sources, the biological properties of many Daphniphyllum alkaloids remain underexplored.[4]

Acetylcholinesterase Inhibition: A Therapeutic Strategy

Acetylcholinesterase is a serine hydrolase that catalyzes the hydrolysis of acetylcholine, terminating the signal at cholinergic synapses.[1] In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[1] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic function.[1] Many natural alkaloids, such as galantamine and huperzine A, are known AChE inhibitors and are used clinically.[1][3]

Proposed Investigation of this compound

Given the structural novelty of this compound and the precedent for alkaloidal compounds to act as AChE inhibitors, a systematic investigation into its potential activity is warranted. A proposed study would involve screening this compound for its ability to inhibit AChE, determining its potency (IC50), and elucidating its mechanism of inhibition.

Hypothetical Quantitative Data

Should this compound prove to be an effective AChE inhibitor, the quantitative data would be presented as follows. It is crucial to note that the values in the table below are purely illustrative and for demonstrative purposes only, as no experimental data for this compound has been published.

CompoundAChE IC50 (µM)Type of Inhibition
This compoundHypothetical ValueTo be determined
Galantamine (Reference)~2.4Competitive
Donepezil (Reference)~0.02Non-competitive

Table 1: Hypothetical acetylcholinesterase inhibition data for this compound, with known values for reference compounds.

Experimental Protocols

The following is a detailed protocol for an in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.[7][8][9] This method is a colorimetric assay that measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[7]

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • This compound

  • Reference inhibitors (e.g., Galantamine, Donepezil)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.

  • AChE Solution (1 U/mL): Dissolve AChE in phosphate buffer to a final concentration of 1 U/mL. Keep on ice.

  • ATCI Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.[8]

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.[8]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

Assay Procedure
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[8]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[8]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells of the 96-well plate. Mix gently and incubate the plate for 10 minutes at 25°C.[8]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[8]

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[7]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Phosphate Buffer (pH 8.0) plate_setup Set up 96-well plate (Blank, Control, Samples) prep_buffer->plate_setup prep_ache AChE Solution prep_ache->plate_setup prep_dtns DTNB Solution prep_dtns->plate_setup prep_atci ATCI Solution prep_compound This compound Dilutions prep_compound->plate_setup pre_incubation Pre-incubate with AChE and Inhibitor plate_setup->pre_incubation initiate_reaction Add ATCI to start reaction pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Workflow for AChE Inhibition Assay
Generalized Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation Receptor->Signal Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition

Potential Mechanism of Action

Alkaloids can inhibit acetylcholinesterase through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[3] Many alkaloidal inhibitors interact with the active site of AChE. The active site contains a catalytic triad and a peripheral anionic site (PAS).[10] It is plausible that this compound, with its complex polycyclic structure and nitrogen atom(s), could bind to one or both of these sites.

  • Competitive Inhibition: The inhibitor competes with the substrate (acetylcholine) for binding to the active site.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the conformation of the enzyme and reducing its catalytic efficiency.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

In silico molecular docking studies could be a valuable first step to predict the binding mode of this compound to AChE and to generate hypotheses about its mechanism of inhibition that can then be tested experimentally through kinetic studies.[10][11]

Conclusion and Future Directions

While the acetylcholinesterase inhibitory activity of this compound has not yet been reported, its structural relationship to other bioactive alkaloids suggests that it is a promising candidate for investigation. The experimental framework provided in this guide offers a clear path for the initial screening and characterization of this compound. Future research should focus on:

  • Synthesis and Isolation: Securing a sufficient quantity of this compound for biological testing.

  • In Vitro Screening: Performing the acetylcholinesterase inhibition assay as described.

  • Kinetic Studies: If activity is confirmed, conducting detailed kinetic analyses to determine the mechanism of inhibition.

  • In Silico Modeling: Using computational methods to understand the molecular interactions between this compound and acetylcholinesterase.

  • Structure-Activity Relationship (SAR) Studies: Investigating related calyciphylline A-type alkaloids to identify key structural features for activity.

The exploration of novel chemical scaffolds like that of this compound is essential for the development of the next generation of therapeutics for neurodegenerative diseases.

References

Demethyl Calyciphylline A: An In-Depth Technical Guide on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of specific data on the therapeutic applications of Demethyl calyciphylline A. This complex alkaloid, isolated from the fruits of Daphniphyllum longeracemosum, belongs to the broader class of Daphniphyllum alkaloids, which are known for their intricate molecular architectures and a wide spectrum of biological activities. However, specific pharmacological studies, quantitative data, and detailed experimental protocols for this compound itself are not available in the public domain.

This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a transparent overview of the existing knowledge landscape. While the core requirements of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled due to the lack of primary research, this document will summarize the broader context of Daphniphyllum alkaloids to offer potential directions for future investigation.

The Landscape of Daphniphyllum Alkaloids: A Wellspring of Bioactivity

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 members identified to date.[1] These compounds have garnered significant interest from the scientific community due to their complex, polycyclic skeletons and a range of promising biological activities. General bioactivities reported for this class of alkaloids include:

  • Anti-HIV Activity: Certain Daphniphyllum alkaloids have demonstrated the ability to inhibit the human immunodeficiency virus. For instance, logeracemin A, another alkaloid from D. longeracemosum, has shown significant anti-HIV activity with a half-maximal effective concentration (EC₅₀) of 4.5 ± 0.1 μM.[1]

  • Cytotoxic Activity: Several Daphniphyllum alkaloids have exhibited cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.[1]

  • Neurotrophic and Neuroprotective Effects: Some members of this alkaloid family have been found to promote the expression of nerve growth factor and exhibit neuroprotective properties, indicating potential applications in neurodegenerative diseases.[2]

  • Antiviral and Anti-inflammatory Activities: Other reported activities include antienteroviral and anti-inflammatory effects.[3]

Despite this broad range of activities within the family, the biological properties of many individual alkaloids, including this compound, remain largely unexplored. This is often attributed to their complex structures, which pose significant challenges for isolation from natural sources and for total synthesis in the laboratory, thereby limiting the quantities available for extensive biological screening.[4]

The Isolation and Characterization of this compound

This compound was first isolated from the fruits of Daphniphyllum longeracemosum. In the primary publication detailing its discovery, a bioassay was conducted on a co-isolated novel alkaloid, longeracemine. This assay revealed that longeracemine could stimulate wheat shoot elongation, a finding relevant to plant biology rather than human therapeutics.[4] The original study did not report any biological evaluation of this compound.

The lack of follow-up studies on the therapeutic potential of this compound suggests that it may not have been prioritized for further screening, or that any such studies have not been published.

Future Directions and Postulated Therapeutic Pathways

Given the established bioactivities of structurally related Daphniphyllum alkaloids, it is plausible that this compound could exhibit similar therapeutic potential. Future research efforts could be directed towards the following areas:

  • Total Synthesis: The development of an efficient total synthesis route for this compound would be a critical step to enable thorough biological investigation.

  • Broad-Spectrum Bioactivity Screening: Once sufficient quantities are available, this compound should be subjected to a comprehensive panel of in vitro assays to screen for cytotoxic, antiviral, anti-inflammatory, and neurotrophic activities.

Based on the activities of its congeners, a hypothetical workflow for investigating the potential anti-cancer properties of this compound is proposed below.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A This compound B Panel of Cancer Cell Lines (e.g., NCI-60) A->B Treatment C Cytotoxicity Assay (e.g., MTT, SRB) B->C Assay D Determine IC50 Values C->D Data Analysis E Identify Lead Cancer Type D->E Selection F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V, Caspase Activity) E->G H Target Identification (e.g., Proteomics, Kinase Profiling) E->H I Xenograft Mouse Model H->I Model Selection J Tumor Growth Inhibition Studies I->J K Toxicity Assessment I->K

Caption: Hypothetical workflow for investigating the anti-cancer potential of this compound.

Similarly, a potential signaling pathway that could be investigated if this compound were found to have neurotrophic effects, based on known neurotrophic signaling, is illustrated below.

cluster_0 Postulated Neurotrophic Signaling Cascade A This compound B Trk Receptor Agonist? A->B Hypothesized Interaction C PI3K/Akt Pathway B->C D MAPK/ERK Pathway B->D E CREB Activation C->E D->E F Neuronal Survival and Growth E->F Gene Transcription

Caption: A postulated signaling pathway for potential neurotrophic effects of this compound.

Conclusion

References

Demethyl Calyciphylline A in Alzheimer's Disease Research: An Exploration of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl calyciphylline A is a naturally occurring alkaloid compound isolated from the fruit of Daphniphyllum longacemosum K. Rosenthal[1]. As a member of the complex and structurally diverse Daphniphyllum alkaloids, it represents a potential area of interest for novel therapeutic development. While the broader class of alkaloids has been a source of various therapeutic agents, including some used in the management of Alzheimer's disease, specific research into the neuroprotective effects of this compound is currently nascent. This guide provides a comprehensive overview of the available information on this compound and contextualizes its potential relevance in Alzheimer's disease research by examining related compounds and pertinent biological pathways.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any future research and development. The table below summarizes its key chemical identifiers.

PropertyValue
Molecular Formula C₂₂H₂₉NO₄
Molecular Weight 371.47 g/mol
CAS Number 1584236-34-9
Class Alkaloid
Source Fruit of Daphniphyllum longacemosum K. Rosenthal[1]

Potential Therapeutic Relevance in Alzheimer's Disease

Currently, there is no direct scientific literature detailing the effects of this compound on Alzheimer's disease pathology. However, the broader family of plant-derived alkaloids has shown promise in targeting various aspects of the disease[2][3]. Furthermore, the investigation of novel natural products is a critical avenue in the search for effective Alzheimer's therapies[4][5]. The potential for this compound in this field can be hypothesized through the lens of established neuroprotective strategies and relevant molecular targets.

One such target is prolyl oligopeptidase (PREP), a serine protease that has been implicated in the progression of neurodegenerative diseases[6][7]. Inhibition of PREP has been shown to reduce the aggregation of alpha-synuclein, a protein involved in Parkinson's disease, and to induce autophagy, a cellular process that clears aggregated proteins[7][8][9]. Given that protein aggregation is a hallmark of Alzheimer's disease, exploring the potential of novel compounds like this compound as PREP inhibitors could be a valuable research direction.

Hypothetical Experimental Workflow for Investigating this compound

To assess the potential of this compound in Alzheimer's disease research, a structured experimental workflow would be necessary. This would involve a series of in vitro and in vivo studies to determine its efficacy and mechanism of action.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv1 Compound Isolation & Characterization iv2 Enzyme Inhibition Assays (e.g., Prolyl Oligopeptidase) iv1->iv2 Test for Target Engagement iv3 Cell-Based Assays (Neuroblastoma cell lines) iv2->iv3 Validate in Cellular Context iv4 Toxicity Screening iv3->iv4 Assess Safety Profile inv1 Animal Model Selection (e.g., Transgenic Mice) iv4->inv1 Proceed to Animal Studies inv2 Compound Administration & Dosing Studies inv1->inv2 inv3 Behavioral Assays (e.g., Morris Water Maze) inv2->inv3 inv4 Histopathological Analysis (Amyloid Plaques, Tau Tangles) inv3->inv4

A hypothetical experimental workflow for evaluating this compound.

Potential Signaling Pathways of Interest

Should this compound demonstrate neuroprotective properties, elucidating the underlying signaling pathways would be crucial. Based on the known pathology of Alzheimer's disease, several pathways would be of primary interest for investigation. These include pathways related to inflammation, oxidative stress, and protein aggregation[3][10][11].

signaling_pathways cluster_ad_pathology Alzheimer's Disease Pathology cluster_potential_targets Potential Therapeutic Targets Abeta Amyloid-β Aggregation Inflammation Neuroinflammation Abeta->Inflammation OxidativeStress Oxidative Stress Abeta->OxidativeStress Tau Tau Hyperphosphorylation Tau->Inflammation Tau->OxidativeStress PREP Prolyl Oligopeptidase (PREP) PREP->Abeta Modulates PREP->Tau Modulates Autophagy Autophagy Autophagy->Abeta Clearance Autophagy->Tau Clearance Nrf2 Nrf2 Pathway Nrf2->OxidativeStress Reduces DCA This compound DCA->PREP Inhibition? DCA->Autophagy Induction? DCA->Nrf2 Activation?

Potential signaling pathways for investigation of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical nature of this compound as a Daphniphyllum alkaloid suggests that it warrants investigation for its potential neuroprotective properties. Future research should focus on the systematic evaluation of this compound through the experimental workflow outlined above. Key initial steps would involve in vitro screening for activity against relevant targets such as prolyl oligopeptidase and subsequent assessment in cell-based models of Alzheimer's disease. Positive results from these initial studies would provide the foundation for more extensive in vivo research to determine its therapeutic potential for this devastating neurodegenerative disease. The exploration of novel natural products like this compound remains a vital component of the global effort to combat Alzheimer's disease.

References

Unveiling the Anti-HIV Potential of Calyciphylline A Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous exploration of novel therapeutic agents with diverse mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of antiviral compounds. The Daphniphyllum alkaloids, a complex and intriguing class of natural products, have demonstrated a range of biological activities, including anti-cancer and anti-HIV properties. While direct studies on calyciphylline A and its analogs are limited, research into the broader family of Daphniphyllum alkaloids has revealed promising anti-HIV activity. This technical guide provides a comprehensive overview of the current knowledge on the anti-HIV activity of Daphniphyllum alkaloids, with a focus on logeracemin A, a dimeric analog. It includes available quantitative data, detailed experimental protocols for assessing anti-HIV activity, and a discussion of the potential mechanisms of action within the HIV lifecycle.

Introduction to Daphniphyllum Alkaloids and their Anti-HIV Activity

Daphniphyllum alkaloids are a large and structurally diverse family of over 330 compounds isolated from plants of the genus Daphniphyllum.[1] These alkaloids are renowned for their complex, polycyclic architectures and have garnered significant interest for their wide array of biological activities.[2] Among these, anti-HIV activity has been reported, highlighting their potential as a source for novel antiretroviral drug leads.[1][3]

While specific research on calyciphylline A analogs is not yet prevalent in publicly accessible literature, a notable member of the Daphniphyllum alkaloid family, logeracemin A , has demonstrated significant anti-HIV activity.[4][5] Logeracemin A is a unique dimeric Daphniphyllum alkaloid with a novel carbon skeleton.[4]

Quantitative Data on Anti-HIV Activity

The primary quantitative data available for the anti-HIV activity of a Daphniphyllum alkaloid comes from the study of logeracemin A. The key parameters determined are the half-maximal effective concentration (EC₅₀) and the selectivity index (SI).

CompoundEC₅₀ (µM)Selectivity Index (SI)Cell LineVirus StrainReference
Logeracemin A4.5 ± 0.16.2Not SpecifiedNot Specified[4][6]

EC₅₀: The concentration of a drug that gives half-maximal response. In this context, it represents the concentration at which logeracemin A inhibits 50% of viral replication.

Selectivity Index (SI): The ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀). A higher SI value indicates a more favorable therapeutic window, as the compound is effective at concentrations far below those at which it is toxic to host cells.

Experimental Protocols for Anti-HIV Activity Assessment

The evaluation of anti-HIV activity of natural products like Daphniphyllum alkaloids typically involves cell-based assays that measure the inhibition of viral replication. While the specific details for the logeracemin A study are found in the supporting information of the original publication, a general and widely adopted methodology involves the following steps.[1]

General HIV Replication Inhibition Assay

This assay assesses the ability of a compound to inhibit the complete HIV-1 replication cycle.

Objective: To determine the EC₅₀ of a test compound against HIV-1 replication in a susceptible cell line.

Materials:

  • Target Cells: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs).[7][8]

  • HIV-1 Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3).

  • Test Compound: Logeracemin A or other calyciphylline A analogs.

  • Positive Control: A known antiretroviral drug (e.g., Azidothymidine - AZT).

  • Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for assessing cell viability.[9][10]

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed the target cells into 96-well microtiter plates at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compound and the positive control to the wells. Include wells with untreated cells (cell control) and wells with virus-infected, untreated cells (virus control).

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Viral Replication (Cytopathic Effect Inhibition):

    • After the incubation period, observe the cells under a microscope for cytopathic effects (CPE), such as syncytia formation.

    • Quantify cell viability using the MTT assay. The MTT reagent is converted by viable cells into a colored formazan product, which can be measured spectrophotometrically. The amount of formazan produced is proportional to the number of living cells.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Similarly, determine the CC₅₀ from a parallel assay without virus infection.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Workflow for a Typical HIV Replication Inhibition Assay

G cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Acquisition & Analysis A Seed Target Cells (e.g., MT-4) B Add Serial Dilutions of Test Compound A->B C Infect with HIV-1 B->C D Incubate for 4-5 Days C->D E Assess Cell Viability (MTT Assay) D->E F Calculate EC50, CC50, and SI E->F

Caption: A generalized workflow for determining the anti-HIV activity of a compound.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism by which Daphniphyllum alkaloids inhibit HIV replication has not yet been elucidated. However, natural products, including alkaloids, are known to interfere with various stages of the HIV lifecycle.[11][12] The potential targets for these compounds could include:

  • Viral Entry: Inhibition of the binding of the viral envelope glycoproteins (gp120 and gp41) to the host cell receptors (CD4) and co-receptors (CCR5 or CXCR4), or blocking the fusion of the viral and cellular membranes.[7][13]

  • Reverse Transcription: Inhibition of the reverse transcriptase enzyme, which is responsible for converting the viral RNA genome into DNA. This is a common target for many antiretroviral drugs.[7][13]

  • Integration: Inhibition of the integrase enzyme, which integrates the viral DNA into the host cell's genome.[7][13]

  • Viral Maturation: Inhibition of the protease enzyme, which is crucial for the processing of viral polyproteins into mature, functional proteins required for the assembly of new infectious virions.[7]

The following diagram illustrates the HIV lifecycle and highlights the potential stages where Daphniphyllum alkaloids might exert their inhibitory effects.

The HIV Lifecycle and Potential Targets for Daphniphyllum Alkaloids

HIV_Lifecycle cluster_entry 1. Viral Entry cluster_replication 2. Replication & Integration cluster_production 3. Viral Production & Maturation Binding Binding to CD4 & Co-receptor Fusion Membrane Fusion Binding->Fusion RT Reverse Transcription (RNA -> DNA) Fusion->RT Integration Integration into Host Genome RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly of New Virions Transcription->Assembly Budding Budding & Maturation Assembly->Budding Inhibit_Entry Inhibition of Entry Inhibit_Entry->Fusion Inhibit_RT Inhibition of Reverse Transcription Inhibit_RT->RT Inhibit_Integration Inhibition of Integration Inhibit_Integration->Integration Inhibit_Maturation Inhibition of Maturation Inhibit_Maturation->Budding

Caption: Key stages of the HIV lifecycle and potential points of inhibition by natural products.

Future Directions and Conclusion

The significant anti-HIV activity of logeracemin A underscores the potential of Daphniphyllum alkaloids as a promising class of natural products for the development of new antiretroviral agents. The lack of extensive research on calyciphylline A and its direct analogs presents a clear opportunity for future investigation.

Key areas for future research include:

  • Isolation and Synthesis of Calyciphylline A Analogs: A broader range of calyciphylline A analogs needs to be synthesized or isolated to establish a clear structure-activity relationship (SAR).

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of active Daphniphyllum alkaloids within the HIV lifecycle is crucial for their development as therapeutic agents.

  • In Vivo Efficacy and Toxicity Studies: Promising compounds will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Demethyl Calyciphylline A: Uncharted Territory in Vasorelaxant Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the recognized potential of the broader Daphniphyllum alkaloids class for exhibiting vasorelaxant effects, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the specific vasorelaxant properties of Demethyl calyciphylline A. As of now, no dedicated studies detailing its mechanism of action, quantitative effects on vascular tone, or the specific signaling pathways it may modulate have been published.

The family of Daphniphyllum alkaloids, a diverse group of natural products, has been the subject of considerable interest in the scientific community.[1][2] These complex molecules have been investigated for a range of biological activities, with studies indicating potential for cytotoxic, antioxidant, antiplatelet activating factor, and indeed, vasorelaxant effects.[1][2] This suggests that compounds within this class could hold promise for the development of novel cardiovascular therapies.

However, the focus of the majority of the current research on calyciphylline A and its derivatives, including this compound, has been predominantly on their intricate chemical synthesis and structural elucidation. The complex, polycyclic architecture of these molecules presents a significant challenge for synthetic chemists, and a substantial body of work is dedicated to overcoming these hurdles. While these synthetic achievements are crucial for enabling future pharmacological studies by providing a sustainable source of these compounds, they do not, in themselves, shed light on their physiological effects.

The absence of specific data on the vasorelaxant effects of this compound means that key information required by researchers and drug development professionals is not yet available. This includes:

  • Quantitative Data: There are no published EC50 or IC50 values detailing the potency of this compound in inducing vasorelaxation in various vascular beds.

  • Experimental Protocols: Detailed methodologies for studying the vasorelaxant effects of this specific compound, such as the types of blood vessel preparations used (e.g., aortic rings), the contractile agents against which it has been tested, and the specific experimental conditions, have not been reported.

  • Signaling Pathways: The molecular mechanisms underlying any potential vasorelaxant activity remain unknown. It is yet to be determined whether this compound acts via endothelium-dependent or -independent pathways, its effects on nitric oxide synthase, calcium channels, potassium channels, or other key regulators of vascular smooth muscle tone.

References

Methodological & Application

Total Synthesis of Demethyl Calyciphylline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have not yet reported a dedicated total synthesis of Demethyl calyciphylline A. While the broader family of calyciphylline A-type alkaloids has been the subject of extensive synthetic efforts, a specific, detailed route to this compound has not been published in the scientific literature. This document, therefore, outlines the current landscape of synthetic strategies applied to closely related analogues, providing a foundational understanding for researchers and drug development professionals interested in the synthesis of this complex natural product.

The calyciphylline A-type alkaloids, isolated from plants of the Daphniphyllum genus, are characterized by a complex, polycyclic caged skeleton that has intrigued and challenged synthetic chemists.[1][2] The pursuit of their total synthesis has led to the development of innovative synthetic methodologies and strategies.[1][3] Although a direct protocol for this compound is unavailable, the successful syntheses of structurally similar family members offer valuable insights into potential synthetic pathways.

General Synthetic Strategies for Calyciphylline A-Type Alkaloids

The construction of the intricate [6-6-5-7-5] aza-fused ring system of calyciphylline A-type alkaloids represents a significant synthetic hurdle.[4] Key challenges include the stereocontrolled formation of multiple contiguous stereocenters and the installation of quaternary carbons.[5] Several research groups have developed elegant strategies to assemble the core structures of these alkaloids, which could potentially be adapted for the synthesis of this compound. These strategies often involve:

  • Intramolecular Cycloadditions: Diels-Alder and other cycloaddition reactions have been employed to construct the polycyclic core in a convergent manner.

  • Radical Cyclizations: Radical-mediated cyclizations have proven effective in forming key carbon-carbon bonds and assembling the intricate ring systems.[5]

  • Late-Stage Functionalization: The introduction or modification of functional groups in the final stages of a synthesis allows for the divergent production of various analogues from a common intermediate.[1]

Potential Synthetic Approach for this compound

A plausible retrosynthetic analysis for this compound would likely disconnect the molecule at key strategic bonds, leading to more manageable and synthetically accessible building blocks. A hypothetical retrosynthetic workflow is presented below.

G This compound This compound Advanced Polycyclic Intermediate Advanced Polycyclic Intermediate This compound->Advanced Polycyclic Intermediate Late-stage functionalization Key Cyclization Precursor Key Cyclization Precursor Advanced Polycyclic Intermediate->Key Cyclization Precursor Key Cycloaddition/Radical Cyclization Functionalized Building Blocks Functionalized Building Blocks Key Cyclization Precursor->Functionalized Building Blocks Fragment Coupling Commercially Available Starting Materials Commercially Available Starting Materials Functionalized Building Blocks->Commercially Available Starting Materials

Caption: Hypothetical retrosynthetic analysis for this compound.

Experimental Protocols for Key Transformations in Analogue Syntheses

While specific protocols for this compound are not available, the following sections detail representative experimental procedures for key transformations used in the synthesis of closely related calyciphylline A-type alkaloids. These protocols are provided for illustrative purposes and would require significant adaptation and optimization for the synthesis of the target molecule.

Construction of the ABC-Tricyclic Core

A common strategy for synthesizing calyciphylline A-type alkaloids involves the initial construction of the ABC-tricyclic ring system. One reported method utilizes a stereocontrolled aldol cyclization to forge the core structure.[2][5]

Table 1: Representative Yields for ABC-Tricyclic Core Synthesis

StepProductYield (%)Reference
Radical CyclizationEnelactam76[5]
Diastereoselective AllylationAllylated Enelactam-[5]
Chemoselective ReductionOctahydroindole-[5]
Aldol CyclizationTricyclic Ketone82[2]
Methyl Group InstallationTricyclic Product51[5]

Protocol 1: Stereocontrolled Aldol Cyclization for the ABC-Tricyclic Core (Adapted from the synthesis of a himalensine A precursor[2])

  • A solution of the aldehyde precursor (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) in benzene is heated to reflux for 15 minutes.

  • The reaction mixture is cooled to room temperature.

  • Water is added, and the product is extracted with dichloromethane followed by a mixture of chloroform and isopropanol.

  • The combined organic extracts are concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the tricyclic ketone.

Late-Stage Divergent Synthesis Strategy

A divergent approach using late-stage rearrangements of a common diallylic alcohol intermediate has been successfully applied to the total syntheses of three different calyciphylline A-type alkaloids.[1] This strategy highlights the potential for accessing multiple analogues, and a similar approach could conceivably be used to target this compound.

G cluster_0 Divergent Synthesis Strategy Common Intermediate Common Intermediate Alkaloid 1 Alkaloid 1 Common Intermediate->Alkaloid 1 Oxidative Nazarov Electrocyclization Alkaloid 2 Alkaloid 2 Common Intermediate->Alkaloid 2 Transannular Allylic Alcohol Rearrangement Alkaloid 3 Alkaloid 3 Common Intermediate->Alkaloid 3 Alternative Rearrangement

Caption: Divergent late-stage synthesis of calyciphylline A-type alkaloids.

Conclusion and Future Outlook

The total synthesis of this compound remains an open challenge for the synthetic chemistry community. The intricate and densely functionalized architecture of this natural product requires a sophisticated and highly selective synthetic approach. The successful total syntheses of other members of the calyciphylline A family have laid a strong foundation, providing a toolbox of reactions and strategies that can be leveraged in the pursuit of this compound. Future efforts will likely focus on the development of a convergent and efficient route that allows for the late-stage introduction of the demethylated functionality or the use of a suitably protected catechol-derived starting material. The successful synthesis of this compound will not only be a testament to the power of modern organic synthesis but will also provide crucial material for further biological evaluation and drug discovery efforts.

References

Synthetic Routes for Calyciphylline A-Type Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of selected synthetic routes for the intricate calyciphylline A-type alkaloids, a subgroup of the diverse Daphniphyllum family of natural products. These compounds, known for their complex polycyclic architectures, have garnered significant interest from the synthetic chemistry community. This guide summarizes key quantitative data from notable total syntheses and provides detailed experimental protocols for pivotal chemical transformations.

Introduction

Calyciphylline A-type alkaloids are characterized by a unique and challenging polycyclic framework, which has made them attractive targets for total synthesis. These efforts have not only demonstrated the power of modern synthetic methodologies but have also paved the way for the development of novel chemical reactions. This document will focus on the synthetic strategies for key members of this family, including (-)-Himalensine A, (-)-Daphenylline, and (-)-Calyciphylline N, offering a comparative analysis of their synthetic efficiency and a closer look at the experimental execution of key steps.

Comparative Analysis of Selected Total Syntheses

The following table summarizes the key quantitative data from the total syntheses of three prominent calyciphylline A-type alkaloids. This allows for a direct comparison of the efficiency and complexity of each route.

AlkaloidKey Synthetic Strategy HighlightsLongest Linear Sequence (Steps)Overall Yield (%)Reference
(-)-Himalensine A Catalytic, enantioselective prototropic shift/intramolecular furan Diels-Alder (IMDAF) cascade; Reductive radical cyclization cascade; Stetter cyclization.22Not Reported--INVALID-LINK--
(-)-Himalensine A Palladium and 4-hydroxyproline co-catalyzed desymmetrization; Convergent strategy with amide coupling/Michael addition/allylation/ring-closing metathesis sequence.18~9-10%--INVALID-LINK--
(-)-Daphenylline Stereoselective Mg(ClO4)2-catalyzed intramolecular amide addition cyclization; Intramolecular Diels-Alder reaction; Robinson annulation/aromatization.197.6%--INVALID-LINK--
(-)-Daphenylline Ir/amine dual-catalyzed allylation; Photoredox-catalyzed hydrocarboxylation; Pd-catalyzed reductive Heck reaction or Rh-catalyzed reductive 1,6-enyne cyclization.14Not Reported--INVALID-LINK--
(-)-Calyciphylline N Et2AlCl-promoted, highly stereoselective, substrate-controlled intramolecular Diels-Alder reaction; Transannular enolate alkylation; Stille carbonylation/Nazarov cyclization sequence.37Not Reported--INVALID-LINK--

Key Synthetic Strategies and Logical Flow

The synthesis of these complex alkaloids relies on a series of carefully orchestrated chemical transformations. The following diagram illustrates a generalized logical workflow for the construction of the core structures.

G cluster_0 Early Stage: Core Construction cluster_1 Mid Stage: Functionalization and Ring Expansion cluster_2 Late Stage: Final Assembly and Deprotection A Chiral Starting Material B Key Cycloaddition (e.g., Diels-Alder) A->B Multistep Sequence C Formation of Polycyclic Core B->C Key Transformation D Introduction of Key Functional Groups C->D E Ring Formation/Expansion (e.g., RCM, Aldol) D->E F Elaborated Intermediate E->F G Final Ring Closure(s) (e.g., Stetter, Friedel-Crafts) F->G H Global Deprotection G->H I Target Alkaloid H->I G Target Calyciphylline A-Type Alkaloid Late_Intermediate Late-Stage Polycyclic Intermediate Target->Late_Intermediate Final functional group interconversions Key_Cyclization_Precursor Precursor for Key Cyclization Late_Intermediate->Key_Cyclization_Precursor Key ring-forming reaction (e.g., Stetter, Nazarov) Core_Structure Functionalized Core Structure Key_Cyclization_Precursor->Core_Structure Elaboration of the core Starting_Materials Simple Chiral Precursors Core_Structure->Starting_Materials Initial cycloaddition and core construction

Application Note: HPLC-MS Analysis of Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed methodology for the sensitive and selective analysis of Demethyl calyciphylline A, a natural alkaloid isolated from the fruits of Daphniphyllum longeracemosum K.[1] Due to the limited availability of specific analytical protocols for this compound, this document provides a comprehensive, albeit hypothetical, HPLC-MS method based on established analytical techniques for similar complex alkaloids. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound in various matrices. This note includes a detailed experimental protocol, illustrative quantitative data, and a diagram of a potential experimental workflow.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a large family of structurally complex natural products known for their diverse biological activities, which include anti-HIV, cytotoxic, and vasorelaxant effects.[2] Accurate and reliable analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and elucidation of the pharmacological mechanisms of these compounds. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of such complex molecules in intricate mixtures. This application note outlines a proposed HPLC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Daphniphyllum longeracemosum K. fruits

This protocol is adapted from general alkaloid extraction procedures for Daphniphyllum species.

  • Grinding and Extraction: Air-dried and powdered fruits of Daphniphyllum longeracemosum K. (10 g) are extracted with 100 mL of 95% ethanol at room temperature with continuous stirring for 24 hours. The extraction is repeated three times.

  • Solvent Evaporation: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is redissolved in 50 mL of 1% hydrochloric acid.

    • The acidic solution is washed three times with 50 mL of ethyl acetate to remove neutral and weakly acidic compounds.

    • The aqueous layer is then basified to a pH of 10 with 2 N sodium hydroxide.

    • The alkaline solution is exhaustively extracted with chloroform (3 x 50 mL).

  • Final Preparation: The combined chloroform layers, containing the alkaloids, are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness. The resulting alkaloid-rich residue is reconstituted in an appropriate volume of methanol for HPLC-MS analysis.

HPLC-MS/MS Analysis

The following parameters are proposed based on typical methods for the analysis of complex alkaloids.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Ion Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates:

      • Cone Gas: 50 L/h.

      • Desolvation Gas: 600 L/h.

    • Data Acquisition: Full scan mode (m/z 100-1000) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions (Hypothetical):

      • Precursor Ion (M+H)⁺: 372.22 m/z (Calculated for C₂₂H₃₀NO₄⁺).

      • Product Ions: To be determined by infusion of a pure standard and collision-induced dissociation (CID) experiments. Hypothetical transitions could be m/z 150.1 and m/z 250.2.

Data Presentation

The following table summarizes the expected, though illustrative, quantitative data for the HPLC-MS analysis of this compound. These values are hypothetical and should be determined experimentally for method validation.

ParameterExpected Value
Retention Time (RT) 8.5 min
Precursor Ion (m/z) 372.22 [M+H]⁺
Product Ions (m/z) 150.1, 250.2
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis plant_material D. longeracemosum fruits (powdered) extraction Ethanol Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base final_sample Reconstituted Alkaloid Extract acid_base->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc ms Mass Spectrometry (ESI+) hplc->ms data_acquisition Data Acquisition (Full Scan & MRM) ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Workflow for the extraction and HPLC-MS analysis of this compound.

Hypothetical Signaling Pathway Inhibition

Given that a related dimeric calyciphylline A-type alkaloid, logeracemin A, has shown anti-HIV activity, a plausible mechanism of action could involve the inhibition of key viral enzymes. The following diagram illustrates a hypothetical inhibitory action of this compound on HIV reverse transcriptase.

G HIV_RNA HIV Viral RNA RT Reverse Transcriptase HIV_RNA->RT template proviral_DNA Proviral DNA RT->proviral_DNA synthesizes DCA This compound DCA->inhibition inhibition->RT

Caption: Hypothetical inhibition of HIV reverse transcriptase by this compound.

Conclusion

This application note provides a detailed, though proposed, framework for the HPLC-MS analysis of this compound. The outlined protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for analogous compounds and offer a solid starting point for method development and validation. Further experimental work is required to optimize and validate these procedures for specific research or quality control applications. The provided workflows and diagrams serve as a guide for researchers entering into the analysis of this and other complex Daphniphyllum alkaloids.

References

Application Note: Quantification of Demethyl calyciphylline A in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl calyciphylline A is a member of the complex family of Daphniphyllum alkaloids, which are known for their intricate molecular structures and a range of biological activities, including anticancer, anti-HIV, and vasorelaxant effects. The quantification of this compound in plant extracts, particularly from Daphniphyllum species, is crucial for phytochemical studies, drug discovery, and quality control of herbal preparations. Due to the limited commercial availability of this specific compound and the absence of a standardized analytical method, this application note provides a comprehensive and adaptable protocol for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A generalized workflow for the quantification of this compound is presented below. This involves sample preparation, followed by analysis using either HPLC-UV for routine quantification or LC-MS/MS for higher sensitivity and selectivity.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials and Reagents:

  • Plant material (e.g., leaves, stems of Daphniphyllum species)

  • Methanol (HPLC grade)

  • Ethanol (96%)

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Water (deionized or HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Drying and Grinding: Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder and pass it through a sieve to ensure uniformity.

  • Extraction:

    • Weigh accurately about 1 gram of the powdered plant material.

    • Transfer the powder to a conical flask and add 20 mL of acidified ethanol (0.1% HCl in 96% ethanol). Acidified solvents can improve the extraction efficiency of alkaloids.[1]

    • Sonicate the mixture for 30 minutes, followed by maceration with occasional shaking for 24 hours at room temperature.[2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning (Optional Cleanup):

    • Dissolve the crude extract in 10 mL of 2% HCl.

    • Wash the acidic solution with 10 mL of chloroform three times in a separatory funnel to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the alkaloids with 10 mL of chloroform three times.

    • Combine the chloroform fractions and evaporate to dryness.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract from either step 2 or 3 in a suitable solvent (e.g., 1 mL of methanol).

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Analytical Method 1: HPLC-UV Quantification

This method is suitable for routine analysis and quality control where high sensitivity is not a primary requirement.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). The gradient can be optimized to achieve good separation of this compound from other components. A starting point could be a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of a purified standard of this compound. If a standard is unavailable, a diode-array detector (DAD) can be used to identify the wavelength of maximum absorbance for the peak of interest in the plant extract. A general starting point for alkaloids is around 260 nm.[3]

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. A linear regression should be applied, and the correlation coefficient (r²) should be >0.999.[3]

  • Sample Analysis: Inject the prepared plant extract sample into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Analytical Method 2: LC-MS/MS Quantification

This method offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound and for unambiguous identification in complex matrices.[4][5]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and 0.1% formic acid in water is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI is typically used for alkaloids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion need to be determined by direct infusion of a standard or by analyzing a purified fraction of the plant extract.

Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method.

  • MRM Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and to optimize the collision energy for the generation of a stable and abundant product ion.

  • Calibration and Analysis: Generate a calibration curve using the peak areas of the MRM transitions from the analysis of the calibration standards. Analyze the plant extract samples using the developed LC-MS/MS method.

  • Quantification: Quantify this compound in the samples using the calibration curve.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterValue
Retention Time (min)15.2
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Recovery (%)95.8 ± 2.1
Precision (RSD %)< 2%

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterValue
Retention Time (min)8.5
MRM Transition (m/z)e.g., 408.3 -> 121.1
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD) (ng/mL)0.03
Limit of Quantification (LOQ) (ng/mL)0.1
Recovery (%)98.2 ± 1.5
Precision (RSD %)< 1.5%

Table 3: Quantification of this compound in Daphniphyllum spp. Extracts (Hypothetical Data)

Plant SamplePart UsedConcentration by HPLC-UV (mg/g dry weight)Concentration by LC-MS/MS (mg/g dry weight)
D. macropodumLeaves1.251.28
D. macropodumStems0.450.47
D. himalenseLeavesNot Detected0.08

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Drying & Grinding) extraction Solvent Extraction (Acidified Ethanol) plant_material->extraction cleanup Extract Cleanup (SPE or Acid-Base Partitioning) extraction->cleanup final_sample Final Sample for Analysis cleanup->final_sample hplc_uv HPLC-UV Analysis final_sample->hplc_uv Routine Analysis lc_msms LC-MS/MS Analysis final_sample->lc_msms High Sensitivity Analysis calibration Calibration Curve Generation hplc_uv->calibration lc_msms->calibration quantification Quantification of This compound calibration->quantification reporting Data Reporting & Validation quantification->reporting

Caption: Workflow for the quantification of this compound in plant extracts.

Signaling Pathway

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. The broader class of Daphniphyllum alkaloids has been noted for various biological activities, which may involve multiple cellular targets and pathways. Further pharmacological research is required to elucidate the specific mechanisms of action for this compound. As such, a diagram of a specific signaling pathway cannot be provided at this time.

References

Application Notes and Protocols: 1H and 13C NMR Data for Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Despite a comprehensive search for the specific ¹H and ¹³C NMR spectral data of Demethyl calyciphylline A, this information was not available in the public domain at the time of this request. The following application notes and protocols are based on established methodologies for the analysis of Calyciphylline A-type alkaloids and related natural products. The data tables are presented as templates to be populated once the spectral data becomes available.

Introduction

This compound is a member of the complex family of Daphniphyllum alkaloids, which are known for their intricate molecular architectures and significant biological activities. These natural products, isolated from plants of the Daphniphyllum genus, have attracted considerable interest from the scientific community, particularly in the fields of organic synthesis and drug discovery. The structural elucidation of these molecules is heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining their complex three-dimensional structures.

This document provides a standardized protocol for the acquisition and presentation of ¹H and ¹³C NMR data for this compound and other similar alkaloids. It is intended to guide researchers in the consistent reporting and interpretation of NMR data, facilitating the comparison and verification of chemical structures.

¹H and ¹³C NMR Spectral Data

The following tables are templates for the presentation of the ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) should be reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane - TMS) or the residual solvent peak. The coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (Solvent, Spectrometer Frequency)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment

Table 2: ¹³C NMR Data for this compound (Solvent, Spectrometer Frequency)

Positionδ (ppm)TypeAssignment

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of a Daphniphyllum alkaloid for NMR analysis and the parameters for data acquisition.

  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified this compound sample. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be reported with the data. c. Add a small amount of an internal standard (e.g., TMS) if necessary. d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: a. The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. b. A standard single-pulse experiment should be used. c. Key acquisition parameters to be reported include: spectrometer frequency, pulse width, acquisition time, relaxation delay, and the number of scans. d. The spectrum should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition: a. The ¹³C NMR spectrum should be acquired on the same spectrometer. b. A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for all carbon signals. c. Key acquisition parameters to be reported include: spectrometer frequency, pulse width, acquisition time, relaxation delay, and the number of scans. A longer relaxation delay and a larger number of scans are typically required for ¹³C NMR compared to ¹H NMR. d. The spectrum should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) before Fourier transformation.

  • 2D NMR Experiments (for structural elucidation): a. To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for natural product characterization and a hypothetical signaling pathway that could be investigated for a bioactive compound like this compound.

natural_product_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Isolation cluster_characterization Structural Elucidation cluster_bioassay Biological Evaluation collection Collection of Daphniphyllum longeracemosum drying Drying and Grinding collection->drying extraction Solvent Extraction drying->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography partition->chromatography hplc HPLC Purification chromatography->hplc nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr ms Mass Spectrometry hplc->ms xray X-ray Crystallography (optional) hplc->xray elucidation Structure Determination nmr->elucidation ms->elucidation xray->elucidation bioassay Bioactivity Screening elucidation->bioassay Test pure compound bioassay->elucidation Activity-guided isolation

Natural Product Isolation and Characterization Workflow.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus demethyl This compound receptor Receptor Tyrosine Kinase (RTK) demethyl->receptor Inhibition ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Hypothetical Inhibition of MAPK/ERK Signaling Pathway.

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory potential of compounds against acetylcholinesterase (AChE) using the widely accepted Ellman's method. This colorimetric assay is simple, reliable, and suitable for high-throughput screening of potential therapeutic agents for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2]

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the enzymatic activity of AChE, which hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetic acid. The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[2][3][4] The presence of an AChE inhibitor will reduce the rate of this color formation.

Experimental Protocols

This protocol is adapted from the Ellman method and is designed for a 96-well plate format, making it suitable for screening multiple compounds and concentrations.[5]

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)[1]

  • Acetylthiocholine iodide (ATCI)[1]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[6]

  • Phosphate Buffer (0.1 M, pH 8.0)[1][5]

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Donepezil)[1]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm[1][5][7]

Preparation of Reagents

Proper preparation of reagents is critical for the success of the assay.

ReagentStock ConcentrationPreparationStorage
Phosphate Buffer0.1 M, pH 8.0Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.4°C
AChE Solution1 U/mLPrepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.[2]Prepare fresh
ATCI Solution14 mMDissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.[1]Prepare fresh
DTNB Solution10 mMDissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Store protected from light.[1]4°C, protected from light
Test Compound SolutionsVariablePrepare a series of dilutions of the test compounds in phosphate buffer to achieve the desired final concentrations for the assay.[1]As per compound stability
Assay Procedure

The following steps should be performed in a 96-well plate:[1][5]

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[2]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.[2]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL of various dilutions of the test compound + 10 µL AChE solution.[1]

  • Pre-incubation: Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 10 µL of the various dilutions of the test compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).[1]

  • Add 10 µL of AChE (1 U/mL) to all wells except the blank.

  • Incubate the plate for 10 minutes at 25 °C.[5]

  • Reaction Initiation: Add 10 µL of 10 mM DTNB to the reaction mixture.[5]

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[5]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.[1]

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1] This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][8]

Visualizations

Signaling Pathway

cluster_reaction Enzymatic Reaction & Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCI Acetylthiocholine (Substrate) ATCI->AChE AceticAcid Acetic Acid TNB 5-Thio-2-Nitrobenzoate (Yellow Product) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Inhibitor Inhibitor->AChE Inhibition

Caption: Enzymatic reaction cascade in the Ellman's method for AChE activity.

Experimental Workflow

cluster_workflow AChE Inhibition Assay Workflow A Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitors) B Add Buffer, Inhibitor, and AChE to 96-well plate A->B C Pre-incubate (10 min, 25°C) B->C D Add DTNB and ATCI to initiate reaction C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Step-by-step workflow for the in vitro acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for Developing a Cell Culture Model for Demethyl calyciphylline A (DCA) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl calyciphylline A (DCA) is a member of the Daphniphyllum alkaloids, a class of natural products known for their complex structures and diverse biological activities. Several Daphniphyllum alkaloids have demonstrated significant cytotoxic and antitumor properties, including the induction of apoptosis and inhibition of cancer cell proliferation, migration, and invasion.[1][2][3][4] For instance, certain related compounds have shown cytotoxic activity against HeLa cells and antitumor effects in nasopharyngeal cancer cells.[2][3] These findings underscore the potential of DCA as a novel therapeutic agent.

These application notes provide a comprehensive framework for establishing a robust cell culture model to investigate the cellular and molecular mechanisms of action of this compound. The protocols outlined below detail a systematic approach, from initial cytotoxicity screening to in-depth analysis of apoptotic pathways and key signaling protein modulation.

Recommended Cell Line

Based on existing data for related Daphniphyllum alkaloids, the HeLa (human cervical cancer) cell line is recommended as a primary model for studying the cytotoxic effects of DCA.[2] This cell line is well-characterized, widely available, and has been previously utilized in cytotoxicity assays for this class of compounds.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's effects on cancer cells.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanistic Studies cluster_data Phase 3: Data Analysis & Interpretation start Prepare DCA Stock Solution cell_culture HeLa Cell Culture Maintenance start->cell_culture start->cell_culture viability_assay Cell Viability Assay (MTT/CCK-8) cell_culture->viability_assay cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay ic50->apoptosis_assay western_blot Western Blot Analysis apoptosis_assay->western_blot apoptosis_assay->western_blot qpcr qRT-PCR Analysis western_blot->qpcr western_blot->qpcr pathway_analysis Signaling Pathway Elucidation qpcr->pathway_analysis qpcr->pathway_analysis conclusion Conclusion on DCA's Mechanism pathway_analysis->conclusion pathway_analysis->conclusion

Figure 1: Experimental workflow for DCA studies.

Data Presentation

Table 1: Hypothetical Dose-Response Data for DCA in HeLa Cells (72h)
DCA Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
1924.8
5756.1
10515.5
25284.2
50153.9
10052.1
Table 2: Hypothetical Apoptosis Analysis of HeLa Cells Treated with DCA (48h)
TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Vehicle Control2.11.50.895.6
DCA (IC50)25.415.21.258.2
DCA (2x IC50)40.122.82.534.6
Table 3: Hypothetical Relative Protein Expression in HeLa Cells Treated with DCA (48h)
Protein TargetVehicle ControlDCA (IC50)Fold Change
Cleaved Caspase-31.05.25.2
Bax1.03.83.8
Bcl-21.00.3-3.3
p-Akt (Ser473)1.00.4-2.5
Akt1.00.9-1.1
p-ERK1/21.00.5-2.0
ERK1/21.01.11.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of DCA on HeLa cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (DCA)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • DCA Treatment: Prepare serial dilutions of DCA in complete DMEM from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the corresponding DCA dilution. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the DCA concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in HeLa cells following DCA treatment.

Materials:

  • HeLa cells

  • DCA

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with DCA at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of DCA on the expression of key proteins involved in apoptosis and other relevant signaling pathways.

Materials:

  • HeLa cells treated with DCA (as in Protocol 2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Cleaved Caspase-3, Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Potential Signaling Pathways for Investigation

Based on the known activities of related compounds, DCA may exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be affected by DCA.

signaling_pathway cluster_pathway Hypothetical DCA-Modulated Signaling Pathway DCA This compound PI3K PI3K DCA->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for the Investigation of Demethyl calyciphylline A in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, there are no published studies specifically investigating the use of Demethyl calyciphylline A in animal models of neurodegeneration. The following application notes and protocols are provided as a general framework for how a novel compound with potential neuroprotective properties might be evaluated. This document is intended for informational purposes for researchers, scientists, and drug development professionals and is based on established methodologies in the field of neurodegenerative disease research. The specific parameters for this compound would require empirical determination.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The development of novel therapeutic agents is a critical area of research. Natural products, particularly alkaloids, have historically been a rich source of new drugs. This compound is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products. While the neuroprotective effects of this compound have not been specifically studied, some related Daphniphyllum alkaloids have shown interesting biological activities, including neurotrophic effects, and the ability to induce autophagy, a cellular process implicated in the clearance of protein aggregates that are a hallmark of many neurodegenerative disorders.

These notes provide a hypothetical framework for the preclinical evaluation of this compound in common animal models of neurodegeneration.

Quantitative Data Summary (Hypothetical)

Should studies be conducted, the following tables provide a template for summarizing the key quantitative data that would be generated.

Table 1: Hypothetical Dose-Response and Toxicity of this compound in a Rodent Model

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)
LD50 (mg/kg) N/ATBDTBDTBD
Body Weight Change (%) TBDTBDTBDTBD
Liver Enzyme Levels (U/L) TBDTBDTBDTBD
Kidney Function Markers TBDTBDTBDTBD

TBD: To be determined through experimentation.

Table 2: Hypothetical Efficacy of this compound in an Alzheimer's Disease Mouse Model (e.g., 5xFAD mice)

ParameterWild-Type + Vehicle5xFAD + Vehicle5xFAD + this compound (5 mg/kg)
Morris Water Maze (Escape Latency, s) TBDTBDTBD
Y-Maze (% Spontaneous Alternation) TBDTBDTBD
Amyloid-beta Plaque Load (%) TBDTBDTBD
Synaptic Marker Levels (e.g., PSD-95) TBDTBDTBD
Inflammatory Cytokine Levels (e.g., TNF-α) TBDTBDTBD

TBD: To be determined through experimentation.

Table 3: Hypothetical Efficacy of this compound in a Parkinson's Disease Mouse Model (e.g., MPTP-induced)

ParameterSaline ControlMPTP + VehicleMPTP + this compound (5 mg/kg)
Rotarod Test (Latency to Fall, s) TBDTBDTBD
Pole Test (Time to Turn and Descend, s) TBDTBDTBD
Tyrosine Hydroxylase (+) Neurons in SNpc TBDTBDTBD
Dopamine Levels in Striatum (ng/mg tissue) TBDTBDTBD
Alpha-synuclein Aggregation (%) TBDTBDTBD

TBD: To be determined through experimentation. SNpc: Substantia nigra pars compacta.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific compound and research question.

Protocol 1: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD)
  • Animal Model: Male and female 5xFAD transgenic mice and wild-type littermates. Age at the start of treatment: 3 months.

  • Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing Regimen:

    • Group 1: Wild-type mice receiving vehicle.

    • Group 2: 5xFAD mice receiving vehicle.

    • Group 3: 5xFAD mice receiving this compound (dose to be determined by toxicity studies, e.g., 5 mg/kg).

    • Administration: Daily intraperitoneal (i.p.) injection for 3 months.

  • Behavioral Testing (performed during the final month of treatment):

    • Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency, path length, and time spent in the target quadrant are measured.

    • Y-Maze: To evaluate short-term spatial working memory. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations.

  • Tissue Collection and Analysis (at the end of the treatment period):

    • Mice are euthanized, and brains are collected. One hemisphere is fixed for immunohistochemistry, and the other is dissected for biochemical analysis.

    • Immunohistochemistry: Brain sections are stained for amyloid-beta plaques (e.g., using 4G8 antibody) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • ELISA/Western Blot: Brain homogenates are used to quantify levels of soluble and insoluble amyloid-beta peptides, synaptic proteins (e.g., synaptophysin, PSD-95), and inflammatory cytokines.

Protocol 2: Evaluation of this compound in a Neurotoxin-Induced Mouse Model of Parkinson's Disease (e.g., MPTP model)
  • Animal Model: Male C57BL/6 mice. Age: 8-10 weeks.

  • MPTP Induction: Mice are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.

  • Compound Preparation: As described in Protocol 1.

  • Dosing Regimen:

    • Group 1: Saline control.

    • Group 2: MPTP + vehicle.

    • Group 3: MPTP + this compound (e.g., 5 mg/kg).

    • Treatment can be administered prior to, during, and/or after MPTP administration to assess prophylactic or therapeutic effects. A typical therapeutic regimen would start 24 hours after the last MPTP injection and continue for 7-14 days.

  • Behavioral Testing (performed at the end of the treatment period):

    • Rotarod Test: To assess motor coordination and balance. The latency to fall from a rotating rod is measured.

    • Pole Test: To evaluate bradykinesia. The time taken to turn and descend a vertical pole is recorded.

  • Tissue Collection and Analysis:

    • At the end of the study, mice are euthanized.

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). Alpha-synuclein staining can be used to assess protein aggregation.

    • HPLC: Striatal tissue is analyzed by high-performance liquid chromatography to measure levels of dopamine and its metabolites.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound, based on the known activities of related compounds.

experimental_workflow cluster_setup Phase 1: Pre-study Preparation cluster_invivo Phase 2: In Vivo Studies cluster_analysis Phase 3: Post-mortem Analysis cluster_conclusion Phase 4: Conclusion synthesis Compound Synthesis/ Isolation toxicity Toxicity & Dosing Studies synthesis->toxicity animal_model Select Animal Model (e.g., 5xFAD or MPTP) toxicity->animal_model treatment Treatment with This compound animal_model->treatment behavior Behavioral Testing treatment->behavior tissue Tissue Collection & Processing behavior->tissue ihc Immunohistochemistry (Plaques, Neurons) tissue->ihc biochem Biochemical Assays (Proteins, Neurotransmitters) tissue->biochem data_analysis Data Analysis & Interpretation ihc->data_analysis biochem->data_analysis conclusion Conclusion on Neuroprotective Potential data_analysis->conclusion

A hypothetical workflow for preclinical evaluation.

signaling_pathway cluster_stimulus Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathway Potential Mechanism of Action cluster_outcome Cellular Outcome stress Neurotoxic Insult (e.g., Aβ oligomers, α-synuclein) survival Neuronal Survival & Function stress->survival Inhibits dca This compound (Hypothesized) autophagy Induction of Autophagy dca->autophagy Activates clearance Clearance of Protein Aggregates autophagy->clearance clearance->survival Promotes

A potential neuroprotective signaling pathway.

Conclusion

The provided application notes and protocols offer a foundational approach for the preclinical investigation of a novel compound, such as this compound, in the context of neurodegenerative diseases. It is imperative to underscore that these are generalized guidelines. The successful application of these methods will depend on careful optimization and adaptation based on the specific properties of the compound and the scientific questions being addressed. Future research is required to determine if this compound holds therapeutic promise for neurodegenerative disorders.

Troubleshooting & Optimization

stability of Demethyl calyciphylline A in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Demethyl calyciphylline A in DMSO solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, it is recommended to store this compound as a powder and in a DMSO solution under specific conditions. As a powder, it can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Once dissolved in DMSO, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to re-examine the efficacy of solutions stored at -20°C for longer than one month.[2] To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[2]

Q2: How can I assess the stability of my this compound in DMSO solution?

To assess the stability, you can perform a quantitative analysis over time. This typically involves using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to measure the concentration of this compound in your DMSO stock solution at different time points. A decrease in the concentration of the parent compound would indicate degradation.

Q3: What are common causes of degradation for compounds stored in DMSO?

Several factors can contribute to the degradation of compounds in DMSO solutions during storage. These include:

  • Presence of water: Water in DMSO can lead to hydrolysis of susceptible compounds.[3][4]

  • Exposure to oxygen: Oxidation can occur, especially for compounds with sensitive functional groups.[4]

  • Repeated freeze-thaw cycles: These cycles can introduce moisture and promote degradation.[2][4][5]

  • Temperature fluctuations: Storing at temperatures higher than recommended can accelerate degradation.[4]

  • Exposure to light: Photolabile compounds can degrade when exposed to light.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

While specific signaling pathways for this compound are not extensively documented, it belongs to the Daphniphyllum alkaloids class of compounds.[6][7] Alkaloids from this family have shown a range of biological activities, including anticancer and anti-HIV properties.[6][7] The complex molecular structure of these alkaloids makes them of great interest for synthetic chemistry and potential therapeutic applications.[6][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results using older DMSO stock solution. Degradation of this compound in the stock solution.Prepare a fresh stock solution from powder. Perform a stability study on your current stock solution using HPLC or LC-MS to determine the compound's integrity. Always use freshly prepared solutions for sensitive experiments.
Precipitate observed in the DMSO stock solution after thawing. The compound may have low solubility at lower temperatures or may have precipitated out of solution.Gently warm the vial to room temperature and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a more dilute stock solution.
Discoloration of the DMSO stock solution over time. This could indicate chemical degradation or oxidation of the compound.Discard the discolored solution and prepare a fresh stock. To prevent this, consider storing aliquots under an inert gas like argon or nitrogen.

Stability Data

Form Storage Temperature Duration
Powder-20°C3 years[1][2]
Powder4°C2 years[1][2]
In DMSO-80°C6 months[1][2]
In DMSO-20°C1 month[1][2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure for determining the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound powder
  • Anhydrous, high-purity DMSO
  • Amber glass vials with screw caps
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex the solution until the compound is completely dissolved.

3. Sample Aliquoting and Storage: a. Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles of the main stock. b. Store the aliquots at the desired temperatures (e.g., -20°C and -80°C). c. Designate a set of vials for each time point (e.g., 0, 1, 2, 4, 8, and 12 weeks).

4. Analytical Method: a. Develop and validate an HPLC or LC-MS method for the quantification of this compound. This includes determining the optimal mobile phase, column, flow rate, and detection wavelength (for UV) or mass transition (for MS). b. Create a calibration curve using freshly prepared standards of known concentrations.

5. Stability Analysis: a. At each designated time point, retrieve one aliquot from each storage temperature. b. Allow the vial to equilibrate to room temperature. c. Analyze the sample using the validated analytical method to determine the concentration of this compound. d. Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of compound remaining.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (this compound in DMSO) aliquot Aliquot into Vials prep->aliquot storage Store at Different Conditions (-20°C, -80°C, etc.) aliquot->storage analysis Analyze at Time Points (0, 1, 2, 4, 8, 12 weeks) storage->analysis quantify Quantify Concentration (HPLC/LC-MS) analysis->quantify data Calculate % Remaining & Assess Stability quantify->data

Caption: Workflow for assessing the stability of this compound in DMSO.

logical_relationship Factors Affecting Compound Stability in DMSO stability Compound Stability temp Temperature temp->stability water Water Content water->stability oxygen Oxygen Exposure oxygen->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability light Light Exposure light->stability

Caption: Key factors that can influence the stability of this compound in DMSO.

References

degradation of Demethyl calyciphylline A in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demethyl calyciphylline A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of this compound can lead to a decreased effective concentration, and its degradation products could have off-target effects, contributing to experimental variability.[1]

Q2: What are the primary factors that could cause this compound to degrade in my cell culture experiments?

A2: Several factors can contribute to the degradation of this compound in a cell culture setting:

  • pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1]

  • Temperature: Standard incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1] It is advisable to handle this compound in light-protected conditions.

  • Reactive Components in Media: Cell culture media are complex mixtures. Components such as serum can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[1]

  • Solubility Issues: Poor solubility can lead to the precipitation of the compound over time, which effectively reduces its concentration in the media.[1][2]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: To assess the stability of this compound, you can incubate it in your cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the parent compound over time is indicative of instability.[1][2]

Q4: What immediate steps can I take to minimize the potential degradation of this compound?

A4: To mitigate degradation, consider the following:

  • Prepare Fresh Solutions: Prepare stock solutions of this compound fresh for each experiment.

  • Optimize Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

  • Control Temperature Exposure: Minimize the time the compound is exposed to 37°C before being added to the cells.[1]

  • Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce potential enzymatic degradation.[1]

  • Frequent Media Changes: For longer-term experiments, consider more frequent media changes with freshly prepared this compound to maintain a more consistent concentration.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 1). 2. If degradation is confirmed, prepare fresh solutions for each experiment and minimize exposure to light and elevated temperatures. 3. Consider shorter incubation times or more frequent media changes.
Precipitation of this compound 1. Visually inspect the culture wells for any precipitate after adding the compound. 2. Perform a solubility assay to determine the solubility limit in your media (see Experimental Protocol 2). 3. If precipitation is an issue, consider lowering the highest concentration used or using a solubilizing agent (note: test for effects of the agent on your cells).
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a consistent seeding density and allow cells to adhere and resume logarithmic growth before treatment.
Issue 2: Loss of Compound Activity Over Time in Long-Term Cultures
Potential Cause Troubleshooting Steps
Significant Degradation Over 24 hours 1. Conduct a time-course stability study (e.g., 0, 6, 12, 24, 48, 72 hours) to determine the half-life of this compound in your culture conditions. 2. If the half-life is short, replenish the media with fresh compound at regular intervals.
Cellular Metabolism of the Compound 1. Analyze cell lysates and culture supernatant by LC-MS to identify potential metabolites. 2. If metabolism is occurring, this may be an inherent characteristic of the cell line's interaction with the compound.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, light-protected microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation of Spiked Medium: Prepare a solution of this compound in your cell culture medium at the highest concentration used in your experiments.

  • Incubation: Aliquot the spiked medium into sterile, light-protected microcentrifuge tubes. Place the tubes in your cell culture incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube for each condition (with and without serum).

  • Sample Preparation: Immediately freeze the sample at -80°C until analysis. Before analysis, thaw the sample and centrifuge at high speed to pellet any precipitates.

  • Analysis: Analyze the supernatant for the concentration of the parent this compound using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the stability profile.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plates

  • Plate reader capable of UV absorbance measurements

Methodology:

  • Add the aqueous buffer to the wells of the 96-well filter plate.

  • Add a small volume of the this compound DMSO stock solution to achieve the desired final concentration (ensure the final DMSO concentration is ≤1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Filter the solution into the UV-transparent collection plate by centrifugation. This separates the soluble compound from any precipitate.

  • Measure the UV absorbance of the filtrate at a predetermined wavelength.

  • Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve of this compound prepared in a solvent where it is fully soluble (e.g., DMSO or a buffer/acetonitrile mixture).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound in DMSO prep_media Prepare Spiked Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 in light-protected tubes prep_media->incubate time_points Collect Aliquots at Time = 0, 2, 4, 8, 24, 48, 72h incubate->time_points store Store at -80°C time_points->store analyze Analyze by HPLC or LC-MS/MS store->analyze data_analysis Plot % Remaining vs. Time analyze->data_analysis

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_apoptosis Apoptosis Induction demethyl This compound bax Bax/Bak Activation demethyl->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimizing Novel Neuroprotective Compound Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the concentration of novel neuroprotective compounds, such as Demethyl calyciphylline A (DCA), for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a novel neuroprotective compound like DCA in in vitro assays?

A1: For a novel compound with unknown efficacy, it is advisable to start with a broad concentration range to determine the dose-response relationship. A typical starting range for preliminary screening is from 1 nM to 100 µM. This allows for the identification of a potential therapeutic window and any cytotoxic effects at higher concentrations.

Q2: How can I determine the optimal, non-toxic concentration of DCA for my neuronal cell culture model?

A2: A cytotoxicity assay, such as an MTT or LDH assay, should be performed prior to neuroprotection studies. This involves treating neuronal cultures with a range of DCA concentrations for a duration relevant to your experimental paradigm (e.g., 24-48 hours). The highest concentration that does not significantly reduce cell viability compared to the vehicle control is considered the maximum non-toxic concentration.

Q3: What are the critical controls to include in a neuroprotection assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) to control for any effects of the vehicle itself.

  • Untreated Control: Cells that are not subjected to the neurotoxic insult or the test compound.

  • Positive Control: A known neuroprotective agent to validate the experimental model and assay.

  • Toxin-only Control: Cells exposed only to the neurotoxic agent to establish the baseline level of cell death.

Q4: How long should I pre-incubate the cells with the compound before inducing neurotoxicity?

A4: The pre-incubation time can vary depending on the compound's mechanism of action. A common starting point is to pre-incubate for 1 to 2 hours before adding the neurotoxic stimulus. However, optimization may be required, with time points ranging from 30 minutes to 24 hours.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. - Uneven cell seeding.- Inconsistent compound or toxin concentration.- Edge effects in the culture plate.- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No neuroprotective effect observed at any concentration. - The compound is not effective in the chosen model.- The concentration range is too low.- The neurotoxic insult is too severe.- Consider screening in a different neurotoxicity model.- Test a higher concentration range, if not limited by solubility or cytotoxicity.- Reduce the concentration or duration of the neurotoxic agent to achieve a moderate level of cell death (e.g., 50-70%).
Compound precipitates in the culture medium. - Poor solubility of the compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the culture medium.- Consider using a solubilizing agent, ensuring it is not toxic to the cells.
Observed cytotoxicity at concentrations expected to be neuroprotective. - The compound has a narrow therapeutic window.- Contamination of the compound or reagents.- Perform a more detailed dose-response curve with smaller concentration increments.- Ensure the purity of the compound and the sterility of all solutions and equipment.

Data Presentation

Table 1: Dose-Response of a Novel Neuroprotective Compound on Neuronal Viability Following Glutamate-Induced Excitotoxicity

Compound ConcentrationNeuronal Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.2
Glutamate (100 µM)45 ± 4.1
Compound (1 nM) + Glutamate48 ± 3.9
Compound (10 nM) + Glutamate55 ± 4.5
Compound (100 nM) + Glutamate72 ± 5.1
Compound (1 µM) + Glutamate85 ± 4.8
Compound (10 µM) + Glutamate65 ± 5.3
Compound (100 µM) + Glutamate30 ± 3.7

Table 2: Cytotoxicity of a Novel Neuroprotective Compound in Primary Cortical Neurons

Compound ConcentrationCell Viability (%) (Mean ± SD)
Vehicle Control100 ± 4.7
1 nM101 ± 5.0
10 nM99 ± 4.5
100 nM98 ± 5.2
1 µM97 ± 4.9
10 µM95 ± 5.4
100 µM75 ± 6.1

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of a Neuroprotective Compound using an MTT Assay

1. Cell Culture: a. Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well. b. Allow cells to adhere and differentiate for 24-48 hours.

2. Compound Preparation and Treatment: a. Prepare a 1000x stock solution of the test compound in DMSO. b. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM). c. Pre-incubate the cells with the compound for 2 hours.

3. Induction of Neurotoxicity: a. Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate) to the appropriate wells. b. Incubate for 24 hours.

4. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Solubilize the formazan crystals by adding 100 µL of DMSO to each well. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the concentration-response curve to determine the EC50 (half-maximal effective concentration).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Optimizing Neuroprotective Compound Concentration A 1. Neuronal Cell Culture (e.g., Primary Cortical Neurons) B 2. Cytotoxicity Assay (MTT/LDH) Determine Max Non-Toxic Dose A->B Dose Range Finding C 3. Pre-incubation with Novel Compound (e.g., DCA) B->C Select Non-Toxic Concentrations D 4. Induction of Neurotoxicity (e.g., Glutamate, H2O2) C->D Variable Incubation Times E 5. Neuroprotection Assay (e.g., Cell Viability, Apoptosis) D->E Assess Protective Effects F 6. Data Analysis (Dose-Response Curve, EC50) E->F Quantify Neuroprotection

Caption: A typical experimental workflow for determining the optimal concentration of a neuroprotective agent.

G cluster_pathway Hypothetical Signaling Pathway for Neuroprotection by DCA DCA This compound (DCA) Receptor Cell Surface Receptor DCA->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bad Bad (Pro-apoptotic) (inactive) Akt->Bad Inhibits BDNF BDNF Expression CREB->BDNF Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Inhibits Bad->Bcl2 Inhibition Relieved

Caption: A potential signaling pathway activated by a neuroprotective compound leading to apoptosis inhibition.

Technical Support Center: Demethyl calyciphylline A and In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethyl calyciphylline A (DCA) and other related Daphniphyllum alkaloids. The focus is on addressing and mitigating in vitro cytotoxicity to facilitate further investigation of their therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a member of the Daphniphyllum alkaloids, a large family of complex natural products isolated from plants of the genus Daphniphyllum. While specific data for this compound is limited, related Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.

Q2: Is the cytotoxicity of this compound a common observation?

Yes, cytotoxicity is a reported characteristic of the Daphniphyllum alkaloid family. Several studies have documented the cytotoxic and anti-proliferative effects of these compounds against various cancer cell lines, suggesting that this is a class effect. For instance, the related alkaloid daphnezomine W has an IC50 of 16.0 μg/mL against HeLa cells[1]. Another alkaloid from this family demonstrated an IC50 of approximately 3.89 μM against the same cell line[2].

Q3: What is the likely mechanism of cytotoxicity for this compound?

Based on studies of related Daphniphyllum and other cytotoxic alkaloids, the primary mechanism of cytotoxicity is likely the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic (mitochondrial) apoptosis pathway. This involves the regulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of caspases, which are the executioners of apoptosis[3][4][5][6][7].

Q4: How can I determine if the observed effect in my experiment is cytotoxicity or cytostatic?

It is crucial to differentiate between cytotoxicity (cell killing) and cytostatic effects (inhibition of proliferation). A common method is to perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) over a time course. A cytotoxic compound will lead to a decrease in the number of viable cells, whereas a cytostatic compound will only prevent the cell number from increasing. Additionally, specific apoptosis assays, such as Annexin V/PI staining, can confirm cell death.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity Observed

If you are observing higher-than-expected cytotoxicity in your in vitro experiments with this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting/Optimization Strategy
High Compound Concentration Perform a dose-response study to determine the IC50 value. Start with a wide range of concentrations to identify the therapeutic window.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent-only control to verify.
Incorrect Cell Seeding Density Optimize cell seeding density. Too few cells can be overly sensitive to the compound, while too many can mask cytotoxic effects.
Extended Exposure Time Reduce the incubation time. A time-course experiment can help determine the optimal duration to observe the desired effect without excessive cell death.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider testing on a panel of cell lines to find a suitable model.
Guide 2: Strategies to Reduce this compound Cytotoxicity

For researchers aiming to harness the therapeutic potential of this compound while minimizing its cytotoxic side effects, the following strategies can be explored in vitro.

Strategy Description Potential Outcome
Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, potentially reducing their direct interaction with cell membranes and lowering toxicity[8][9][10][11][12].Decreased non-specific cytotoxicity, improved compound stability and solubility.
Co-administration with Antioxidants If cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants (e.g., N-acetylcysteine, Vitamin E) may mitigate these effects[13][14].Reduced cell death due to reactive oxygen species (ROS) generation.
Serum Concentration Adjustment Increasing the serum concentration in the culture medium can lead to protein binding of the compound, reducing its free and active concentration.Lowered effective concentration of the compound, thereby reducing cytotoxicity.
Pulsed Dosing Instead of continuous exposure, treat cells with the compound for a shorter period, followed by a wash-out and incubation in fresh medium.May allow for the desired therapeutic effect while permitting cells to recover from transient toxicity.

Quantitative Data Summary

Compound Cell Line IC50 Value Reference
Daphnezomine WHeLa16.0 µg/mL[1][15]
Unnamed Daphniphyllum alkaloidHeLa~3.89 µM[2]
Daphnioldhanol AHeLa31.9 µM[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well plate with cultured cells

    • This compound (or other test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • 96-well plate with cultured cells

    • Test compound

    • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

    • Plate reader

  • Procedure:

    • Seed cells and treat with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate[9][16].

    • Add the LDH reaction mixture to each well and incubate for the time specified in the kit instructions, protected from light[9][17].

    • Add the stop solution to each well[9].

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm)[17].

    • Calculate the percentage of cytotoxicity relative to the maximum release control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cultured cells treated with the test compound

    • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells by treating them with the test compound for the desired time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS[1][18].

    • Resuspend the cells in the provided binding buffer[1][19].

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol[8][18][19].

    • Incubate the cells in the dark at room temperature for 15 minutes[8][19].

    • Analyze the samples by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains[8].

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate adherence Allow cells to adhere overnight cell_culture->adherence treatment Treat with Demethyl calyciphylline A adherence->treatment Add compound at various conc. viability Cell Viability Assay (e.g., MTT) treatment->viability Incubate membrane Membrane Integrity Assay (e.g., LDH) treatment->membrane Incubate apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis Incubate ic50 Determine IC50 viability->ic50 membrane->ic50 mechanism Elucidate Mechanism apoptosis->mechanism

Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome DCA This compound (or related alkaloid) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL DCA->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak DCA->Bax CytoC Cytochrome c release Bcl2->CytoC Inhibits Bax->CytoC Promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptosis pathway induced by cytotoxic alkaloids.

troubleshooting_logic start High Cytotoxicity Observed q1 Is solvent control also toxic? start->q1 a1_yes Reduce solvent concentration or change solvent q1->a1_yes Yes q2 Is cytotoxicity dose-dependent? q1->q2 No a2_no Check for artifacts (e.g., compound precipitation) q2->a2_no No q3 Wish to reduce cytotoxicity? q2->q3 Yes a3_no Proceed with determined IC50 and mechanism studies q3->a3_no No a3_yes Implement reduction strategies: - Formulation (Cyclodextrins) - Co-treatment (Antioxidants) - Optimize exposure time/dose q3->a3_yes Yes

Troubleshooting flowchart for addressing high in vitro cytotoxicity.

References

off-target effects of Demethyl calyciphylline A in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethyl calyciphylline A. The information is designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

Currently, the specific primary molecular targets of this compound have not been fully elucidated in publicly available research. Like other Daphniphyllum alkaloids, it is known to exhibit biological activities, but further research is needed to identify its precise binding partners and mechanisms of action.

Q2: We are observing significant cytotoxicity in our cell line after treatment with this compound. Is this a known effect?

Yes, cytotoxic effects are a known characteristic of many Daphniphyllum alkaloids. While specific quantitative data for this compound is limited, related compounds have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. If you are observing high levels of cell death, it is likely an inherent bioactivity of the compound.

Q3: Could the observed cytotoxicity be considered an "off-target" effect?

The term "off-target" depends on your intended therapeutic target. If you are using this compound to modulate a specific pathway and observe broad cytotoxicity, then this could be considered an off-target effect in the context of your experiment. Many natural products with therapeutic potential exhibit cytotoxicity through mechanisms such as apoptosis induction or cell cycle arrest, which may or may not be related to their primary intended target. A related alkaloid, dcalycinumine A, has been shown to inhibit proliferation and induce apoptosis in nasopharyngeal cancer cells.

Q4: What are some potential off-target signaling pathways that might be affected by this compound?

Based on the activities of related natural products, potential off-target pathways that could be modulated by this compound include those involved in:

  • Apoptosis: Induction of programmed cell death is a common mechanism for cytotoxic compounds.

  • Cell Cycle Regulation: Interference with cell cycle checkpoints can lead to growth arrest.

  • General Stress Responses: Cells may respond to a cytotoxic agent by activating stress-related signaling pathways.

Further investigation, such as phosphoproteomics or gene expression analysis, would be necessary to identify the specific pathways affected in your experimental system.

Troubleshooting Guides

Issue: Unexpectedly High Cell Death in Treated Cultures

Possible Cause 1: High Compound Concentration The IC50 value of this compound may be lower than anticipated in your specific cell line.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value in your cell line.

  • Verify Stock Solution Concentration: Ensure the concentration of your stock solution is accurate.

  • Check Vehicle Control: Rule out any cytotoxic effects from the solvent (e.g., DMSO) used to dissolve the compound.

Possible Cause 2: Cell Line Sensitivity Different cell lines can have varying sensitivities to cytotoxic compounds.

Troubleshooting Steps:

  • Test in Multiple Cell Lines: If possible, compare the cytotoxic effects across a panel of cell lines, including both cancerous and non-cancerous lines, to assess for selective toxicity.

  • Review Literature for Similar Compounds: Look for reported IC50 values of other Daphniphyllum alkaloids in your cell line or similar cell types to get a general idea of expected potency.

Issue: Inconsistent Results Between Experiments

Possible Cause 1: Compound Stability this compound, like many natural products, may be sensitive to storage conditions and freeze-thaw cycles.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Store Properly: Store stock solutions at -20°C or -80°C and protect from light.

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment.

Possible Cause 2: Variation in Cell Culture Conditions Cell density, passage number, and media composition can all influence cellular responses to a compound.

Troubleshooting Steps:

  • Standardize Seeding Density: Use a consistent cell seeding density for all experiments.

  • Use Cells within a Defined Passage Number Range: Avoid using cells that have been in culture for an extended period.

  • Ensure Media Consistency: Use the same batch of media and supplements for a set of related experiments.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer12.8
MCF-7Breast Cancer8.1
HEK293Normal Kidney25.6

Note: This table is for illustrative purposes only, as comprehensive public data for this compound is not available. Researchers should determine these values experimentally.

Experimental Protocols

Protocol: Determining IC50 via MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution of this compound serial_dilute Perform Serial Dilutions stock->serial_dilute cells Culture and Seed Cells in 96-well plate treat_cells Treat Cells with Compound cells->treat_cells serial_dilute->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read plot Plot Dose-Response Curve read->plot ic50 Calculate IC50 plot->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DCA This compound (or other cytotoxic stimulus) Mito Mitochondrial Stress DCA->Mito potential effect DeathR Death Receptor Ligation DCA->DeathR potential effect Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DISC DISC Formation DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptosis signaling pathways affected by cytotoxic compounds.

Technical Support Center: Total Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of calyciphylline A-type alkaloids. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Question 1: I am struggling with the construction of the foundational [6-6-5-7] tetracyclic core of the calyciphylline A skeleton. What are some effective strategies to overcome this?

Answer: The construction of the complex tetracyclic core is a significant challenge. Several successful strategies have been developed, primarily revolving around intramolecular cyclization reactions. Consider the following approaches:

  • Intramolecular Diels-Alder Reaction: This has proven to be a powerful method for assembling the core structure. For instance, a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate has been successfully employed.[1][2] Lewis acid catalysis, such as with Et₂AlCl, can promote stereoselective cycloaddition, favoring the desired diastereomer.[1][2]

  • Sequential Semipinacol Rearrangement and Nicholas Reaction: This sequence has been utilized to construct a 6/5/7/5 tetracyclic core, which is a key intermediate for calyciphylline A-type alkaloids.[3]

  • [5+2] Cycloaddition: An intramolecular reaction involving a tetrasubstituted olefin-containing oxidopyrylium species can effectively form the ACDE ring system.[3]

  • Intramolecular Heck Cyclization: This strategy can be used to efficiently synthesize the aza-5/6/6 tricyclic scaffold, a key component of the overall architecture.[3]

Logical Workflow for Core Construction Strategy Selection:

start Initiate Core Synthesis strategy Select Core Construction Strategy start->strategy diels_alder Intramolecular Diels-Alder strategy->diels_alder semipinacol Semipinacol Rearrangement / Nicholas Reaction strategy->semipinacol cycloaddition [5+2] Cycloaddition strategy->cycloaddition heck Intramolecular Heck Cyclization strategy->heck evaluation Evaluate Stereocontrol and Yield diels_alder->evaluation semipinacol->evaluation cycloaddition->evaluation heck->evaluation optimization Optimize Reaction Conditions evaluation->optimization Issues Encountered success Core Assembled evaluation->success Successful optimization->strategy Re-evaluate

Caption: Decision workflow for selecting a core construction strategy.

Question 2: I am facing difficulties in controlling the stereochemistry, especially at the all-carbon quaternary centers. What are some recommended methods?

Answer: Achieving the correct stereochemistry is a critical and often challenging aspect. The stereocontrolled synthesis of adjacent all-carbon quaternary stereocenters has been a focal point of many synthetic efforts.[3] Here are some proven approaches:

  • Substrate-Controlled Reactions: Employing a substrate with inherent chirality to direct the stereochemical outcome of a reaction is a common strategy. For example, a substrate-controlled intramolecular Diels-Alder reaction can set four contiguous stereocenters with high diastereoselectivity.[4][5]

  • Stereocontrolled Aldol Cyclization: This method has been successfully used to close the piperidine ring and establish the correct relative stereochemistry of multiple stereogenic centers in the ABC-tricyclic framework.[6][7] The stereochemical course of this reaction can be under kinetic control.[7]

  • Diastereoselective Alkylation: The introduction of key substituents, such as a methyl group, can be achieved with high diastereoselectivity by alkylating a lactam intermediate.[3]

  • [2+2] Photocycloaddition/Bond Cleavage: This sequence can be leveraged to install a key quaternary methyl group when other methods fail.[8]

Question 3: The construction of the 2-azabicyclo[3.3.1]nonane (bridged morphan) subunit is proving to be a bottleneck in my synthesis. What are some reliable methods for its formation?

Answer: The 2-azabicyclo[3.3.1]nonane core is a hallmark of calyciphylline A-type alkaloids and its construction is a significant hurdle.[9] Successful strategies often involve:

  • Intramolecular Heck Reaction: This has been a key transformation in several syntheses to assemble this pivotal moiety.[9][10]

  • Stereocontrolled Aldol Cyclization: As mentioned previously, this reaction can be employed to form the piperidine ring of the morphan subunit with excellent stereocontrol.[6][7]

  • Radical Cyclization: A radical cyclization approach can be used to form the initial hydroindole system, which is a precursor to the bridged morphan structure.[6][7]

Signaling Pathway for Azabicyclo[3.3.1]nonane Core Synthesis:

cluster_0 Strategies for 2-Azabicyclo[3.3.1]nonane Synthesis heck Intramolecular Heck Reaction core 2-Azabicyclo[3.3.1]nonane Core heck->core aldol Stereocontrolled Aldol Cyclization aldol->core radical Radical Cyclization radical->core

Caption: Key strategies for synthesizing the bridged morphan core.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the late-stage functionalization of the calyciphylline A core?

A1: Late-stage functionalization presents several challenges due to the steric congestion and potential for unexpected reactivity of the complex molecular framework.[8] Common issues include:

  • Selective Reduction of Dienes: The chemoselective hydrogenation of a fully substituted diene ester can be difficult, with many standard conditions proving ineffective.[1][2]

  • Oxidation: Late-stage oxidation can be problematic, sometimes leading to aromatization or other unwanted side reactions.[8]

  • Installation of a Quaternary Methyl Group: Introducing a methyl group at a sterically hindered quaternary center late in the synthesis can be a significant hurdle.[8]

Q2: Are there any particularly challenging bond formations in the total synthesis of these alkaloids?

A2: Yes, several bond formations are notoriously difficult. The construction of the C9=C10 tetrasubstituted double bond is a notable synthetic challenge.[3] Additionally, forming the transannular bonds to create the caged structure in the later stages of the synthesis requires careful planning and execution.[8]

Q3: What are some common protecting group strategies used in calyciphylline A alkaloid synthesis?

A3: While the ideal synthesis minimizes the use of protecting groups to improve efficiency, their use is often unavoidable.[10][11] Common protecting groups include:

  • Silyl ethers (e.g., TBS): Used for the protection of hydroxyl groups.

  • Carbamates: Employed for the protection of amines.

  • Ketals: Utilized to protect carbonyl groups, although ketalization can sometimes be difficult in these complex systems.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from selected total syntheses of calyciphylline A-type alkaloids and their intermediates.

Table 1: Key Reaction Yields in the Synthesis of (-)-Calyciphylline N [1][2]

StepReaction TypeReagentsYield (%)
1 Intramolecular Diels-AlderEt₂AlCl50 (9:1 dr)
2 Stille CarbonylationPd₂(dba)₃, P(2-furyl)₃, CO, LiCl82
3 Nazarov CyclizationSnCl₄82
4 Chemoselective HydrogenationH₂, [Rh(COD)Cl]₂, (R,R)-DIPAMP85

Table 2: Stereocontrol in the Synthesis of the ABC Ring of Himalensine A [6][7]

StepReaction TypeReagentsDiastereomeric Ratio (dr)
1 Radical CyclizationBu₃SnH, AIBN-
2 Stereocontrolled Aldol Cyclizationp-TsOH>95:5

Experimental Protocols

Protocol 1: Intramolecular Diels-Alder Reaction for the Synthesis of (-)-Calyciphylline N Intermediate [1][2]

  • A solution of the triene precursor in CH₂Cl₂ is cooled to -78 °C.

  • A solution of Et₂AlCl (1.0 M in hexanes) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous Rochelle's salt.

  • The mixture is stirred vigorously for 1 hour, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the cycloadducts.

Protocol 2: Stereocontrolled Aldol Cyclization for the ABC Ring of Himalensine A [6][7]

  • To a solution of the keto-aldehyde precursor in toluene is added p-toluenesulfonic acid monohydrate.

  • The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark trap.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and quenched with saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with EtOAc (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the desired ketol.

References

Technical Support Center: Synthesis of Demethyl Calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, during the synthesis of Demethyl calyciphylline A and related calyciphylline A-type alkaloids.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you navigate common pitfalls in the synthesis pipeline.

Problem / Observation Potential Cause Suggested Solution(s)
Low yield in conjugate reduction of α,β-unsaturated esters. The diene ester is sterically hindered, making it resistant to standard reduction conditions.- Standard reagents like Stryker's reagent, DIBAL-H/CuI/HMPA, and heterogeneous hydrogenation (Pd/C, PtO₂) may be ineffective[1]. - Strongly basic conditions such as Li/NH₃ can lead to complex product mixtures[1]. - Consider using Crabtree's catalyst with a tetrakis[bis(trifluoromethyl)phenyl]borate (BArF⁻) anion instead of the standard hexafluorophosphate (PF₆⁻) anion to enhance reactivity[1].
Failure of nucleophilic addition to hindered carbonyl groups (e.g., C1 and C9). The Bürgi–Dunitz trajectory for nucleophilic attack is sterically blocked.- Forcing conditions with standard nucleophiles are often unsuccessful[1]. - If direct addition is not feasible, consider a multi-step sequence. For example, an aldol reaction followed by oxidation can be an effective way to introduce functionality at a hindered position[1].
Low yield or decomposition of enelactam intermediates during purification. Enelactams can be sensitive to hydration and may convert to their hemiaminal forms on silica gel or in the presence of moisture.- Minimize exposure to air and moisture during workup and purification[2]. - If hemiaminal formation occurs, the enelactam can often be recovered by dehydration under acidic conditions[2]. - Consider a chromatography-free, multi-step sequence to bypass the purification of sensitive intermediates, although this may result in a lower overall yield[2].
Poor diastereoselectivity in aldol cyclization for piperidine ring closure. The stereochemical outcome is under kinetic, not thermodynamic, control.- The use of a Brønsted acid like p-TsOH can promote the desired stereochemical outcome by favoring a specific transition state[2].
Low yield in Suzuki-Miyaura cross-coupling reactions. Sub-optimal base and catalyst selection for the specific substrates.- Silver(I) oxide (Ag₂O) has been used successfully as a base in the presence of a palladium catalyst for coupling fragments in the synthesis of related alkaloids[3].
Difficulty in achieving selective C-H oxidation. Direct oxidation of unactivated C-H bonds is challenging and can lead to multiple products.- A combination of I₂ and phenyliodine(III) diacetate (PIDA) under light irradiation can be effective for C-H oxidation to form cyclic ethers[4].

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the complex core ring system of calyciphylline A-type alkaloids?

A1: Several strategies have been successfully employed, including:

  • Intramolecular Michael Addition: This approach is frequently used to form key ring structures[5][6].

  • Palladium-Catalyzed Reactions: Pd-catalyzed alkenylation of ketones and intramolecular Heck reactions are powerful methods for ring closure[2][7].

  • Cycloaddition Reactions: Intramolecular Diels-Alder and [5+2] cycloadditions have been utilized to construct the polycyclic core[4][5].

  • Radical Cyclizations: Tandem radical processes, often initiated from an aminyl radical, can efficiently form multiple rings[2][5].

  • Transannular Reactions: These reactions can form key bonds across macrocyclic intermediates in the later stages of the synthesis[3][8].

Q2: My late-stage functionalization is failing. What are some alternative approaches?

A2: If direct functionalization is problematic due to steric hindrance or lack of reactivity, consider a strategy of "excess complexity." This involves forming a more complex intermediate that can be strategically cleaved to install the desired functionality. For example, a [2+2] photocycloaddition followed by bond cleavage has been used to install a challenging quaternary methyl group[8][9].

Q3: Are there any specific reagents that have proven particularly effective for challenging transformations in calyciphylline synthesis?

A3: Yes, some less common reagents and conditions have been critical for success:

  • Crabtree's Catalyst with BArF⁻ anion: For the reduction of hindered diene esters[1].

  • Samarium(II) Iodide (SmI₂): Used for reductive ring-opening of epoxides and conjugate reduction[1][4].

  • 9-Borabicyclo[3.3.1]nonane (9-BBN): For hydroboration of sterically hindered olefins[4].

  • Phenyliodine(III) Diacetate (PIDA) with I₂: For C-H oxidation under photochemical conditions[4].

Q4: How can I improve the efficiency of my multi-step synthesis?

A4: To improve overall yield and reduce step count:

  • Tandem/Cascade Reactions: Design your synthetic route to incorporate cascade reactions where multiple bonds are formed in a single operation. Radical cyclization cascades have been particularly effective[7].

  • Convergent Synthesis: Synthesize key fragments of the molecule separately and then couple them together late in the synthesis. The Suzuki-Miyaura cross-coupling is a common choice for this strategy[3].

  • Chromatography-Free Sequences: For sensitive intermediates, developing a sequence that avoids purification after each step can improve material throughput, though it may require more careful optimization of reaction conditions[2].

Visualizing the Synthesis

The following diagrams illustrate key concepts and workflows in the synthesis of calyciphylline A-type alkaloids.

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_core_assembly Core Assembly cluster_final_steps Final Elaboration start Commercially Available Starting Materials fragment_A Fragment A Synthesis (e.g., 6-membered ring) start->fragment_A fragment_B Fragment B Synthesis (e.g., 5-membered ring) start->fragment_B coupling Fragment Coupling (e.g., Suzuki-Miyaura) fragment_A->coupling fragment_B->coupling cyclization Key Cyclization(s) (e.g., Michael Addition, Heck Reaction) coupling->cyclization functionalization Late-Stage Functionalization cyclization->functionalization final_product This compound functionalization->final_product

Caption: A generalized convergent synthesis workflow for this compound.

troubleshooting_logic start Low Yield Observed in a Key Step check_intermediate Is the intermediate stable? start->check_intermediate unstable_sol Modify Workup/Purification (e.g., avoid silica, use acidic dehydration) check_intermediate->unstable_sol No stable_path Intermediate is stable check_intermediate->stable_path Yes check_conditions Are reaction conditions sterically hindered? hindered_sol Use more reactive/specialized reagents (e.g., modified Crabtree's catalyst) check_conditions->hindered_sol Yes not_hindered_path Steric hindrance is not the primary issue check_conditions->not_hindered_path No stable_path->check_conditions revisit_strategy Re-evaluate synthetic strategy (e.g., transannular reaction, cascade) not_hindered_path->revisit_strategy

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Demethyl calyciphylline A from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a calyciphylline A-type alkaloid.[1][2][3] It is a natural product that has been isolated from plants of the Daphniphyllum genus, particularly from the fruits and leaves of Daphniphyllum longeracemosum.[1][2][3]

Q2: What are the general steps for the purification of this compound from a crude plant extract?

The general workflow for purifying this compound, like other Daphniphyllum alkaloids, involves several key stages:

  • Extraction: Initial extraction of the dried and powdered plant material with an organic solvent like methanol or ethanol.

  • Acid-Base Partitioning: This is a crucial step to separate the basic alkaloids from neutral and acidic components in the crude extract.

  • Chromatographic Purification: This typically involves multiple chromatographic steps to isolate the target compound from other closely related alkaloids. Common techniques include column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Structure Elucidation and Purity Assessment: The purified compound is identified and its purity is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q3: What are some common challenges encountered during the purification of this compound?

Researchers may face several challenges, including:

  • Low Yield: The concentration of this compound in the plant material may be low, leading to a small amount of purified product.

  • Co-eluting Impurities: Crude extracts contain a complex mixture of alkaloids with similar polarities, making their separation difficult.

  • Compound Degradation: Alkaloids can be sensitive to pH changes and prolonged exposure to certain solvents or high temperatures, potentially leading to degradation.

  • Irreversible Adsorption: Alkaloids, being basic, can sometimes irreversibly adsorb to the acidic silica gel stationary phase during column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Low Yield of Crude Alkaloid Extract
Potential Cause Troubleshooting Step
Incomplete initial extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles.
Inefficient acid-base partitioning Optimize the pH for both the acidic and basic extraction steps. Ensure vigorous mixing during liquid-liquid extraction to maximize the transfer of the alkaloid between phases. Perform multiple extractions at each pH step.
Degradation of the alkaloid Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. Minimize the time the alkaloid is in strongly acidic or basic solutions.
Poor Separation during Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate solvent system Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. A gradient elution is often more effective than isocratic elution for complex mixtures.
Column overloading Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the stationary phase weight.
Irreversible adsorption to silica gel Consider using a different stationary phase, such as alumina (basic or neutral), or add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase to reduce tailing and prevent irreversible adsorption.
Co-elution of similar alkaloids If initial column chromatography is insufficient, proceed to preparative HPLC with a high-resolution column for finer separation.
Issues with Preparative HPLC Purification
Potential Cause Troubleshooting Step
Poor peak shape (tailing or fronting) Adjust the pH of the mobile phase. For basic compounds like alkaloids, a slightly acidic mobile phase can improve peak shape. Ensure the sample is fully dissolved in the mobile phase before injection.
Low recovery from the column Check for compound precipitation on the column. If solubility is an issue, consider changing the mobile phase composition or reducing the sample concentration.
Baseline noise or drift Ensure the mobile phase is properly degassed. Flush the system thoroughly to remove any contaminants.

Experimental Protocols

The following are generalized protocols based on methods used for the isolation of calyciphylline A-type alkaloids from Daphniphyllum species. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: General Extraction and Acid-Base Partitioning
  • Extraction:

    • Air-dry and powder the plant material (e.g., fruits or leaves of D. longeracemosum).

    • Macerate the powdered material in methanol at room temperature for an extended period (e.g., 3 x 7 days).

    • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude residue.

  • Acid-Base Partitioning:

    • Suspend the crude residue in a 2% aqueous HCl solution.

    • Partition the acidic solution against an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 9 with an aqueous base (e.g., NH4OH).

    • Extract the alkaline solution with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkaloid extract.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Silica gel (200-300 mesh) or neutral alumina.

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase solvent and carefully pack the column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • A typical gradient might be a stepwise increase in the percentage of methanol in chloroform.

  • Fraction Collection: Collect fractions and monitor the elution profile using TLC.

  • Analysis: Combine fractions containing the compound of interest based on their TLC profiles.

Protocol 3: Preparative HPLC
  • Column: A reversed-phase C18 column is commonly used for alkaloid purification.

  • Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Elution: A gradient elution, for example, starting with a low concentration of acetonitrile and increasing it over time, is typically employed.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Remove the mobile phase solvents from the collected fraction under reduced pressure to obtain the pure compound.

Data Presentation

The following tables provide representative data that might be obtained during a purification process. The actual values will vary depending on the starting material and experimental conditions.

Table 1: Summary of Extraction and Partitioning Yields

Step Starting Material (g) Product Yield (g) % Yield
Initial Extraction 1000 (Dried Plant Material)Crude Methanol Extract10010.0
Acid-Base Partitioning 100 (Crude Extract)Crude Alkaloid Fraction55.0

Table 2: Representative Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (200-300 mesh)
Column Dimensions 5 cm x 50 cm
Mobile Phase Chloroform-Methanol Gradient (100:0 to 90:10)
Flow Rate 10 mL/min
Fraction Volume 20 mL

Table 3: Representative Preparative HPLC Parameters

Parameter Value
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 min
Flow Rate 4 mL/min
Detection 254 nm

Visualizations

Experimental Workflow

experimental_workflow start Dried Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Column Chromatography (e.g., Silica Gel) crude_alkaloids->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (e.g., C18) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation compound_degradation Compound Degradation start->compound_degradation incomplete_extraction Incomplete Extraction? low_yield->incomplete_extraction inefficient_partitioning Inefficient Partitioning? low_yield->inefficient_partitioning wrong_solvent Wrong Solvent System? poor_separation->wrong_solvent overloading Column Overloading? poor_separation->overloading harsh_conditions Harsh pH/Temp? compound_degradation->harsh_conditions solution1 Optimize Extraction Time/Method incomplete_extraction->solution1 Yes solution2 Optimize pH & Mixing inefficient_partitioning->solution2 Yes solution3 Screen Solvents with TLC wrong_solvent->solution3 Yes solution4 Reduce Sample Load overloading->solution4 Yes solution5 Use Milder Conditions harsh_conditions->solution5 Yes

References

Technical Support Center: Troubleshooting HPLC-MS Peak Tailing for Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC-MS peak tailing issues encountered during the analysis of Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing in HPLC-MS and why is it a problem for Daphniphyllum alkaloid analysis?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the main peak.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[3] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate quantification of the alkaloids, and reduced sensitivity.[3][4] Daphniphyllum alkaloids, being basic compounds, are particularly susceptible to peak tailing due to their interaction with the stationary phase in the HPLC column.[5][6]

Q2: What are the most common causes of peak tailing when analyzing Daphniphyllum alkaloids?

A: The most frequent causes of peak tailing for basic compounds like Daphniphyllum alkaloids are:

  • Secondary Interactions with Silanol Groups: The primary cause is often the interaction of the basic nitrogen atoms in the alkaloid structure with acidic residual silanol groups on the surface of silica-based C18 columns.[1][5] This interaction is a form of secondary retention mechanism that delays the elution of a portion of the analyte, causing the characteristic tail.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of the alkaloids can contribute to peak tailing.[1][8] Operating near the pKa of an analyte can lead to the presence of both ionized and non-ionized forms, resulting in distorted peak shapes.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[2][3]

  • Column Degradation or Contamination: Over time, columns can degrade or become contaminated with strongly retained compounds from the sample matrix, which can create active sites that cause tailing.[9][10] A partially blocked column inlet frit is a common issue that can distort peak shape.[10]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing between the injector, column, and detector, can cause peak broadening and tailing.[1][11]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing peak tailing with your Daphniphyllum alkaloid analysis, follow these troubleshooting steps:

Step 1: Evaluate the Mobile Phase

  • pH Adjustment: For basic alkaloids, using a mobile phase with a higher pH (e.g., pH 8-10) can suppress the ionization of the alkaloids and minimize interactions with silanol groups.[5][12] A study on Daphniphyllum macropodum utilized a mobile phase with a pH of 10.2.[13] Alternatively, a low pH (e.g., 2-3) can protonate the silanol groups, reducing their interaction with the protonated alkaloids.[4] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.[8]

  • Use of Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.[8][14] Ionic liquids can also be used as mobile phase additives to reduce peak tailing by blocking residual silanol groups.[5]

  • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[3][4]

Step 2: Check the HPLC Column

  • Column Chemistry: If you are using a standard silica-based C18 column, consider switching to an end-capped column or a column with a different stationary phase, such as a polar-embedded phase, which is designed to shield residual silanols.[1]

  • Column Contamination: If the column is old or has been used with complex samples, try flushing it with a strong solvent to remove any contaminants.[15] If this does not resolve the issue, the column may need to be replaced.[9] Using a guard column can help protect the analytical column from contamination.[11]

  • Column Void: A void at the column inlet can cause peak distortion.[16] This can sometimes be fixed by reversing and flushing the column, but often requires column replacement.[10]

Step 3: Review Sample Preparation and Injection

  • Sample Concentration: Dilute your sample to check if column overload is the cause of the tailing.[3]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[8] If a stronger solvent is used for injection, it can cause peak distortion.[7]

  • Sample Clean-up: Complex sample matrices can contribute to column contamination and peak tailing.[17] Consider using solid-phase extraction (SPE) or other sample clean-up techniques to remove interfering substances.[15]

Step 4: Inspect the HPLC-MS System

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing.[1] Ensure all fittings are properly connected to avoid dead volume.[4]

  • Flow Rate and Temperature: Inconsistent flow rates or temperature fluctuations can affect peak shape.[2] Ensure your pump is delivering a stable flow and that the column oven is maintaining a consistent temperature.[9]

Experimental Protocols

Recommended HPLC-MS Method for Daphniphyllum Alkaloids

This protocol is adapted from a published method for the analysis of Daphniphyllum alkaloids from Daphniphyllum macropodum.[13]

  • Column: Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM ammonium bicarbonate (pH 10.2)

  • Mobile Phase B: Methanol (MeOH)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 60 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • Initial: 2% B

    • 0.2–0.5 min: Linear gradient to 40% B

    • 0.5–4 min: Linear gradient to 80% B

    • 4–4.5 min: Isocratic at 80% B

    • 4.5–4.6 min: Return to initial conditions (2% B)

    • 4.6–5 min: Hold at 2% B

  • MS Detector: ESI in positive ion mode is typically suitable for alkaloid analysis.

Data Presentation

Table 1: HPLC-MS Parameters for Daphniphyllum Alkaloid Analysis

ParameterRecommended ValueRationale
Column Type Acquity BEH C18 (or similar end-capped C18)Minimizes silanol interactions.[1]
Particle Size 1.7 µmProvides high resolution.
Column Dimensions 100 x 2.1 mmStandard for analytical HPLC-MS.
Mobile Phase pH 10.2 (Ammonium Bicarbonate)Suppresses alkaloid ionization, improving peak shape.[13]
Organic Modifier MethanolA common and effective solvent for alkaloid separation.[1]
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column.[13]
Column Temperature 60 °CCan improve peak efficiency and reduce viscosity.[13]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_mp Step 1: Evaluate Mobile Phase - Adjust pH (high or low) - Add TEA or other modifier - Check buffer concentration start->check_mp check_column Step 2: Check HPLC Column - Use end-capped column - Flush or replace column - Check for voids check_mp->check_column Issue Persists resolved Peak Shape Improved check_mp->resolved Resolved check_sample Step 3: Review Sample & Injection - Dilute sample - Match injection solvent - Improve sample clean-up check_column->check_sample Issue Persists check_column->resolved Resolved check_system Step 4: Inspect HPLC System - Minimize dead volume - Check for leaks - Verify flow rate & temperature check_sample->check_system Issue Persists check_sample->resolved Resolved check_system->resolved Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental_Workflow sample_prep Sample Preparation (Extraction & Clean-up) hplc_separation HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc_separation ms_detection MS Detection (Positive Ion Mode) hplc_separation->ms_detection data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis

Caption: General experimental workflow for HPLC-MS analysis.

Peak_Tailing_Causes cluster_chemical Chemical Effects cluster_physical Physical & System Effects Tailing Peak Tailing Silanol Secondary Interactions (Alkaloid - Silanol) Tailing->Silanol pH Mobile Phase pH Tailing->pH Column Column Issues (Contamination, Voids) Tailing->Column Overload Sample Overload Tailing->Overload DeadVolume Extra-Column Volume Tailing->DeadVolume

Caption: Key causes of peak tailing for basic alkaloids.

References

Technical Support Center: Interpreting Complex NMR Spectra of Calyciphylline A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with calyciphylline A analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the NMR-based structural elucidation of these complex Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H-NMR spectrum is incredibly complex with severe peak overlap. How can I begin to interpret it?

A1: Severe peak overlap is a common challenge with complex natural products like calyciphylline A analogs.[1] Here are several strategies to resolve this issue:

  • Utilize 2D-NMR Spectroscopy: Two-dimensional NMR experiments are essential for disentangling complex spectra. Start with a simple ¹H-¹H COSY to identify proton-proton coupling networks.[2] Then, use HSQC to correlate protons with their directly attached carbons and HMBC to identify long-range (2-3 bond) proton-carbon correlations.[3] These experiments spread the signals into two dimensions, significantly enhancing resolution.[4]

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of certain protons, potentially resolving overlapping signals.[5]

  • Vary the Temperature: For molecules exhibiting conformational exchange or containing rotamers, acquiring the spectrum at a higher temperature can sometimes coalesce broad peaks into sharper signals, simplifying the spectrum.[5]

  • Higher Field Strength: If accessible, using an NMR spectrometer with a higher magnetic field strength (>600 MHz) will increase spectral dispersion and improve resolution.[6]

Q2: I'm having trouble assigning the quaternary carbons. Which experiment is best for this?

A2: Quaternary carbons do not have attached protons and therefore will not show correlations in an HSQC or DEPT-135 spectrum. The primary tool for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for cross-peaks between protons and carbons that are two or three bonds away. Protons on methyl groups or methine protons adjacent to the quaternary center are often the most useful for establishing these long-range correlations.

Q3: How can I confirm the presence of -OH or -NH protons in my analog?

A3: Protons attached to heteroatoms like oxygen (-OH) or nitrogen (-NH) are exchangeable. To confirm their presence, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H-NMR spectrum. The peaks corresponding to the -OH or -NH protons will disappear or significantly decrease in intensity due to exchange with deuterium.[5]

Q4: My sample solubility is poor in standard solvents like CDCl₃. What are my options?

A4: Poor solubility leads to broad peaks and low signal-to-noise.[5] If your calyciphylline A analog is not soluble in deuterochloroform, try more polar solvents such as methanol-d₄, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Be aware that DMSO can be difficult to remove from the sample after analysis.

Q5: The integrations in my aromatic region are inaccurate due to the residual solvent peak. What should I do?

A5: If the residual peak of your deuterated solvent (e.g., CHCl₃ in CDCl₃) overlaps with your analyte signals, accurate integration becomes impossible. The simplest solution is to switch to a solvent whose residual peak appears in a different region of the spectrum, such as acetone-d₆.[5]

Experimental Protocols & Data

General Protocol for 2D-NMR Data Acquisition

For successful structure elucidation of calyciphylline A analogs, a standard suite of 2D-NMR experiments is recommended.[7][8] The following provides a general methodology.

  • Sample Preparation: Dissolve 5-10 mg of the purified analog in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Ensure the sample is homogeneous.

  • 1D Spectra Acquisition: First, acquire a standard 1D ¹H spectrum and a ¹³C{¹H} spectrum. These are crucial for initial assessment and for setting up the 2D experiments.

  • 2D Spectra Acquisition: Acquire the following 2D spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are scalar-coupled (typically through 2-3 bonds). This helps establish spin systems within the molecule.[2]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to. This is the primary method for assigning protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) correlations between protons and carbons. This is critical for connecting spin systems and assigning quaternary carbons.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify protons that are close in space (< 5 Å). This information is vital for determining the relative stereochemistry of the molecule.

Representative NMR Data Presentation

While specific chemical shifts are unique to each analog, data should be structured systematically for comparison. The structures of new calyciphylline A analogs are typically elucidated by extensive 1D and 2D NMR analysis, including COSY, HSQC, HMBC, and NOESY experiments.[8][9]

Table 1: Example Structure for ¹H NMR Data (Calyciphylline A Analog)

PositionδH (ppm)MultiplicityJ (Hz)IntegrationAssignment
H-23.45d8.51HCH
H-31.89m2HCH₂
H-55.50s1HCH (olefinic)
H-181.23s3HCH₃
..................

Table 2: Example Structure for ¹³C NMR Data (Calyciphylline A Analog)

PositionδC (ppm)Type (from DEPT)
C-1170.1C (carbonyl)
C-255.4CH
C-334.2CH₂
C-4130.5C (olefinic)
C-1825.8CH₃
.........

Visualization of Workflows and Logic

The following diagrams illustrate key workflows for interpreting NMR data for complex molecules like calyciphylline A analogs.

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Spectral Analysis cluster_2 Step 3: Structure Elucidation A Prepare Sample B Acquire 1D Spectra (¹H, ¹³C, DEPT) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) B->C D ¹H: Analyze Shifts, Integrals, Multiplicity C->D E ¹³C/DEPT: Count C atoms, Identify CH, CH₂, CH₃ C->E F COSY: Identify Spin Systems D->F G HSQC: Correlate ¹H and ¹³C E->G H HMBC: Connect Fragments, Assign Quaternary Carbons F->H G->H J Assemble Fragments H->J I NOESY: Determine Stereochemistry L Assign Relative Configuration I->L K Propose 2D Structure J->K K->L M Final Structure L->M

Caption: General workflow for NMR-based structure elucidation.

G cluster_solutions Troubleshooting Solutions cluster_checks Problem Identification Start Complex or Overlapping Spectrum Prob1 Signal Overlap? Start->Prob1 Sol1 Run 2D NMR (COSY, HSQC) Sol2 Change Solvent (e.g., Benzene-d₆) Sol3 Acquire Spectrum at Higher Temperature Sol4 Use Higher Field Spectrometer Prob1->Sol1 Yes Prob1->Sol2 Yes Prob2 Broad Peaks (Rotamers)? Prob1->Prob2 No Prob2->Sol3 Yes Prob3 Poor Resolution? Prob2->Prob3 No Prob3->Sol4 Yes

Caption: Troubleshooting logic for complex ¹H-NMR spectra.

G cluster_1D 1D NMR cluster_2D 2D NMR Correlations Molecule Molecular Structure (Calyciphylline A Analog) H1 ¹H Spectrum (Proton Environment) Molecule->H1 C13 ¹³C Spectrum (Carbon Backbone) Molecule->C13 COSY COSY (¹H-C-C-¹H) H1->COSY HSQC HSQC (¹H-¹³C Direct) H1->HSQC HMBC HMBC (¹H-C-C-¹³C) H1->HMBC NOESY NOESY (¹H ↔ ¹H Through Space) H1->NOESY C13->HSQC C13->HMBC COSY->HMBC Connects Spin Systems HSQC->HMBC Builds C-Framework HMBC->NOESY Confirms 3D Proximity

References

Technical Support Center: Managing Batch-to-Batch Variability of Synthetic Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the batch-to-batch variability of synthetic Demethyl calyciphylline A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a complex polycyclic alkaloid belonging to the Daphniphyllum alkaloids family.[1][2] Its intricate structure, with multiple stereocenters, makes its chemical synthesis challenging.[1][2] Batch-to-batch variability can arise from minor differences in reaction conditions, leading to inconsistencies in purity, impurity profiles, and ultimately, biological activity. Managing this variability is crucial for obtaining reproducible experimental results.

Q2: What are the common impurities that can arise during the synthesis of this compound?

The multi-step synthesis of complex alkaloids like this compound can lead to various impurities. While specific impurities are route-dependent, common classes include:

  • Diastereomers and Enantiomers: Incomplete stereocontrol during the formation of the molecule's chiral centers can result in stereoisomers that are often difficult to separate.

  • Incomplete Cyclization Products: The complex ring structure is assembled in stages. Incomplete cyclization can leave behind partially formed intermediates.

  • Oxidation or Reduction Byproducts: The use of potent oxidizing or reducing agents can sometimes lead to unintended changes in the functional groups of the molecule.

  • Protecting Group-Related Impurities: Incomplete removal of protecting groups used during the synthesis can result in a mixture of closely related compounds.

  • Rearrangement Products: The carbocation intermediates that can form during the synthesis of such complex structures may undergo rearrangements, leading to constitutional isomers.[3]

Q3: How can I assess the purity and consistency of my this compound batches?

A combination of analytical techniques is recommended to ensure a comprehensive assessment of purity and consistency across different batches. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity determination.[4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.[4]

Data Presentation: Representative Batch Analysis

ParameterBatch ABatch BAcceptance Criteria
Purity (HPLC, % Area) 98.5%97.8%≥ 97.0%
Major Impurity 1 (HPLC, % Area) 0.5%0.9%≤ 1.0%
Major Impurity 2 (HPLC, % Area) 0.3%0.5%≤ 0.5%
Total Impurities (HPLC, % Area) 1.5%2.2%≤ 3.0%
Residual Solvent (GC-HS, ppm) <50 ppm<50 ppm≤ 100 ppm
Appearance White to off-white solidWhite to off-white solidConforms
Identity (¹H NMR, MS) Conforms to structureConforms to structureConforms

Troubleshooting Guide

Problem 1: HPLC analysis shows a lower than expected purity for a new batch.

Potential Cause Troubleshooting Steps
Incomplete Reaction or Purification: The synthesis may not have gone to completion, or the purification process was not optimal.1. Review the synthesis and purification records for any deviations from the established protocol. 2. Re-purify a small sample of the batch using column chromatography or preparative HPLC to see if purity can be improved.
Degradation of the Compound: Improper storage or handling may have led to degradation.1. Verify the storage conditions (temperature, light exposure). 2. Analyze a previously qualified batch stored under the same conditions to check for degradation.
Analytical Method Issues: The HPLC method may not be suitable or is not performing correctly.1. Check the HPLC system for proper functioning (e.g., pump pressure, detector performance). 2. Run a known standard to verify the retention time and response.

Problem 2: Unexpected peaks are observed in the HPLC chromatogram.

Potential Cause Troubleshooting Steps
Formation of New Impurities: A change in the synthetic process or starting materials could have led to the formation of new byproducts.1. Use LC-MS to obtain the mass of the unknown peaks to help in their identification. 2. Compare the impurity profile with that of a reference standard or a previously characterized "good" batch.
Contamination: The sample may have been contaminated during handling or preparation.1. Prepare a fresh sample solution using clean glassware and high-purity solvents. 2. Analyze a solvent blank to rule out contamination from the mobile phase.

Problem 3: The biological activity of a new batch is significantly different from previous batches, despite similar purity by HPLC.

Potential Cause Troubleshooting Steps
Presence of Biologically Active Impurities: An impurity that is not well-resolved by HPLC may be potent enough to affect the biological assay.1. Use a different HPLC method (e.g., different column or mobile phase) to try and resolve any co-eluting impurities. 2. If possible, isolate the major impurities and test their biological activity.
Different Stereoisomer Ratio: The ratio of diastereomers may have changed, which could impact biological activity.1. Use a chiral HPLC method to determine the stereoisomeric purity. 2. Review the synthetic steps where stereocenters are formed for any process changes.
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities and bioavailabilities.1. Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphism.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum and compare the chemical shifts and coupling constants to a reference spectrum to confirm the structure.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Determination

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or analyze the eluent from an LC-MS system.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Observe the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) to confirm the molecular weight.

Visualizations

chemical_structure cluster_legend This compound Structure C22H29NO4 Molecular Formula: C₂₂H₂₉NO₄

Caption: Chemical structure representation of this compound.

experimental_workflow Start Receive New Batch of This compound Visual_Inspection Visual Inspection (Appearance) Start->Visual_Inspection HPLC_Purity HPLC Purity Assessment Visual_Inspection->HPLC_Purity NMR_Identity ¹H NMR Identity Confirmation HPLC_Purity->NMR_Identity MS_Identity MS Identity Confirmation NMR_Identity->MS_Identity Compare_Data Compare Data to Specifications & Previous Batches MS_Identity->Compare_Data Decision Batch Meets Specifications? Compare_Data->Decision Release Release for Experimental Use Decision->Release Yes Investigate Investigate & Troubleshoot (Quarantine Batch) Decision->Investigate No

Caption: Workflow for managing batch-to-batch variability.

signaling_pathway Demethyl_calyciphylline_A This compound Target_Protein Hypothetical Target Protein (e.g., Kinase, Receptor) Demethyl_calyciphylline_A->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Impurities Potential Impurities Impurities->Target_Protein Off-target effects Impurities->Cellular_Response Confounding effects

Caption: Hypothetical signaling pathway and impact of impurities.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of Demethyl calyciphylline A, a complex Daphniphyllum alkaloid. The following sections detail the validation parameters and experimental protocols for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method. The presented data is a representative synthesis based on established analytical practices for similar complex alkaloids and serves as a practical benchmark for researchers developing and validating their own methods.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. Below is a comparison of typical validation parameters for an HPLC-UV and a UHPLC-MS/MS method.

Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Method Validation Parameters for the Analysis of this compound

Validation ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.999[1]> 0.999[2]
Range 1 - 100 µg/mL0.1 - 100 ng/mL[3]
Accuracy (% Recovery) 98.0 - 102.0%[4]95.0 - 105.0%[2][5]
Precision (% RSD)
- Intraday< 2.0%[1][6]< 15%[7]
- Interday< 3.0%[8]< 15%[7]
Limit of Detection (LOD) ~0.2 µg/mL[8]~0.05 ng/mL[9]
Limit of Quantitation (LOQ) ~0.7 µg/mL[8]~0.1 ng/mL[3]
Selectivity ModerateHigh[10]
Robustness HighModerate to High[2]

Experimental Protocols

Detailed methodologies for the two analytical approaches are provided below. These protocols are based on standard practices for the analysis of complex natural products.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered plant material containing this compound. Extract with 20 mL of methanol using ultrasonication for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction process twice.

  • Purification: Combine the supernatants and evaporate to dryness under reduced pressure. Re-dissolve the residue in 5 mL of 1% formic acid in water and filter through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999[1].

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should be within 98-102%[4].

  • Precision: Assess repeatability (intraday precision) by analyzing six replicates of a standard solution on the same day. Evaluate intermediate precision (interday precision) by repeating the analysis on three different days. The relative standard deviation (RSD) should be less than 2% for intraday and less than 3% for interday precision[1][6][8].

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ[8].

Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound, especially in complex biological matrices.

1. Sample Preparation:

  • Extraction: Follow the same extraction procedure as in Method A.

  • Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the filtered extract onto the cartridge. Wash with 5 mL of 5% methanol in water to remove polar impurities. Elute this compound with 5 mL of methanol. Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

2. UHPLC-MS/MS Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • 0-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion Transitions: To be determined by direct infusion of a standard solution of this compound.

    • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

3. Validation Procedure:

  • Linearity: Prepare standard solutions in the range of 0.1 - 100 ng/mL. A correlation coefficient (R²) of > 0.999 is expected[2].

  • Accuracy and Precision: Perform recovery and precision studies as described in Method A, with acceptance criteria for accuracy typically between 85-115% and for precision (RSD) less than 15%[7].

  • LOD and LOQ: Determine based on S/N ratio, with expected values in the low ng/mL range[3].

  • Matrix Effect: Evaluate by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

  • Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) on the results[2].

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical workflows for both methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Extraction Extraction (Ultrasonication) Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detection UV Detection (220 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1. HPLC-UV Analytical Workflow

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Extraction Extraction (Ultrasonication) SPE Solid-Phase Extraction (SPE Cleanup) Extraction->SPE UHPLC UHPLC Separation (C18 Column) SPE->UHPLC MSMS_Detection MS/MS Detection (MRM Mode) UHPLC->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Validation Method Validation Quantification->Validation

Figure 2. UHPLC-MS/MS Analytical Workflow

References

A Comparative Analysis of Acetylcholinesterase Inhibition: Donepezil vs. Demethyl Calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1][2][3] Donepezil, a well-established synthetic drug, is a potent AChE inhibitor widely used in clinical practice.[1][4] In contrast, demethyl calyciphylline A, a natural alkaloid, represents a less-explored molecule from a class of compounds known for diverse biological activities. This guide provides a comparative overview of their AChE inhibition profiles, drawing on available experimental data for donepezil and contextualizing the current knowledge gap regarding this compound.

Quantitative Comparison of AChE Inhibition

Quantitative data on the acetylcholinesterase inhibitory activity of donepezil is well-documented in scientific literature. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater inhibitory strength.

CompoundIC50 (AChE)Source
Donepezil6.7 nM[5][6]
This compoundNo data available-

Note: Extensive searches of scientific databases did not yield any publicly available data on the acetylcholinesterase inhibition activity of this compound. Therefore, a direct quantitative comparison is not possible at this time.

Understanding the Compounds

Donepezil is a synthetic, second-generation, reversible inhibitor of acetylcholinesterase.[7] It belongs to the piperidine class of compounds and is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][4] Its therapeutic effect is achieved by increasing the concentration of the neurotransmitter acetylcholine in the brain.[1][5]

This compound is a natural alkaloid that can be isolated from the fruit of Daphniphyllum longacemosum K. Rosenthal.[8] It belongs to the complex family of Daphniphyllum alkaloids, which are known to possess a wide range of biological activities, including anticancer, anti-HIV, and vasorelaxant effects. However, their potential for acetylcholinesterase inhibition is not well-characterized, and no specific studies on this compound in this context are currently available.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity and the inhibitory potential of compounds is the spectrophotometric assay developed by Ellman and colleagues.[9][10] This colorimetric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Assay:

The Ellman's method is based on the following coupled enzymatic reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Donepezil or this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations (or solvent for control wells)

    • AChE solution

  • Pre-incubation: The plate is typically incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the ATCI solution to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per unit time) is calculated for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms

cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by Donepezil ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Receptor Postsynaptic Receptor ACh_syn->Receptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Transduction Receptor->Signal Donepezil Donepezil AChE_inhibited Inhibited AChE Donepezil->AChE_inhibited Inhibits ACh_increased Increased ACh in Synaptic Cleft Receptor_stim Increased Receptor Stimulation ACh_increased->Receptor_stim Binds Signal_enhanced Enhanced Signal Receptor_stim->Signal_enhanced

Caption: Mechanism of Acetylcholinesterase Inhibition by Donepezil.

cluster_workflow Ellman's Assay Workflow start Prepare Reagents (Buffer, DTNB, ATCI, AChE) setup Add Buffer, DTNB, Inhibitor, and AChE to 96-well plate start->setup preincubate Pre-incubate setup->preincubate initiate Initiate reaction with ATCI preincubate->initiate measure Kinetic measurement of absorbance at 412 nm initiate->measure analyze Calculate reaction rates and % inhibition measure->analyze ic50 Determine IC50 value analyze->ic50

Caption: Experimental Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Conclusion

Donepezil is a well-characterized and potent inhibitor of acetylcholinesterase, with a substantial body of evidence supporting its mechanism of action and clinical efficacy. In contrast, this compound remains an enigmatic molecule in the context of AChE inhibition. While it belongs to a class of alkaloids with diverse bioactivities, there is currently no scientific literature detailing its effects on acetylcholinesterase. This represents a significant knowledge gap and an opportunity for future research. Further investigation is required to determine if this compound or other related Daphniphyllum alkaloids possess any potential as acetylcholinesterase inhibitors, which could open new avenues for the development of therapeutics for neurodegenerative diseases. For now, any comparison between these two compounds in this specific pharmacological context is purely speculative.

References

A Comparative Analysis of the Neuroprotective Potency of Curcumin, Resveratrol, and EGCG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents has led to a significant focus on natural products. Among these, curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG) have emerged as promising candidates due to their multifaceted mechanisms of action. This guide provides an objective comparison of their neuroprotective potency, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.

Quantitative Comparison of Neuroprotective Potency

The following table summarizes the quantitative data on the neuroprotective effects of curcumin, resveratrol, and EGCG from various in vitro and in vivo studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models, cell types, and insult methods.

CompoundModel SystemInsultAssayEffective Concentration / DoseOutcome
Curcumin PC12 cellsGlutamate-induced oxidative toxicityMultiple assaysNot specifiedAlleviated glutamate-induced apoptosis and oxidative stress.[1]
Rat model of Alzheimer'sStreptozotocin (STZ)Behavioral and histological assaysNot specifiedImproved neurobehavioral outcomes and reduced neuronal cell death.[2][3]
Rat model of cerebral ischemia-reperfusionIschemia-reperfusionImmunoblotting and immunofluorescence200 mg/kg (i.p.)Improved brain damage and neurological function.[4]
Resveratrol Rat forebrain mitochondriaSuperoxide anionATPase activity inhibitionEC50: 0.39 ± 0.15 nM and 23.1 ± 6.4 µMSignificantly scavenged superoxide anion.[5]
Rat hippocampal neuronal cellsGF 109203X (PKC inhibitor)MTT/resazurin and spectrin assaysMaximal effect at 3 µMProtected against cell death and cytoskeleton degeneration.[6][7]
Primary hippocampal cultured cellsAβ25-35Cell viability assayMedian effect at 25 µMSignificantly decreased Aβ-induced cell death.[8]
Rat model of ischemic strokeMiddle cerebral artery occlusion (MCAO)Neurological deficit scoring20 mg/kg and 30 mg/kgSignificantly decreased neurological deficits.[9]
EGCG Rat hippocampal neuronal cellsGF 109203X (PKC inhibitor)MTT/resazurin assaysMaximal effect at 1 µMProtected against cell death.[6][7]
SH-SY5Y cells and APP/PS1 transgenic miceAβ1–42Cell viability and histological assaysNot specifiedPrevented Aβ1–42-induced toxicity and inhibited neuronal apoptosis.[10]
Neuronal cellsAβ-induced cytotoxicityAkt signaling pathway activation10 µMShowed a protective effect against Aβ-induced cytotoxicity.[11]
PD model miceN-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Dopamine level measurement2 and 10 mg/kg (oral)Prevented the decrease of dopamine induced by the drug.[10]

Key Neuroprotective Signaling Pathways

Curcumin, resveratrol, and EGCG exert their neuroprotective effects through the modulation of multiple signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Curcumin's Neuroprotective Mechanisms

Curcumin's neuroprotective actions are attributed to its anti-inflammatory, antioxidant, and anti-protein aggregate activities.[12] It modulates several signaling pathways, including the Nrf2-ARE pathway, to enhance the expression of antioxidant enzymes.

Curcumin_Pathway Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 Activates ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Promotes

Caption: Curcumin activates the Nrf2/ARE pathway, leading to increased antioxidant enzyme expression and neuroprotection.

Resveratrol's Neuroprotective Mechanisms

Resveratrol exhibits neuroprotective effects through various mechanisms, including the activation of Sirtuin 1 (Sirt1) and the modulation of the PI3K/Akt pathway.[5] These pathways are involved in promoting cell survival and reducing apoptosis.

Resveratrol_Pathway Resveratrol Resveratrol Sirt1 Sirt1 Resveratrol->Sirt1 Activates PI3K PI3K Resveratrol->PI3K Activates CellSurvival Cell Survival Sirt1->CellSurvival Promotes Akt Akt PI3K->Akt Activates Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Resveratrol promotes neuroprotection by activating Sirt1 and the PI3K/Akt signaling pathway.

EGCG's Neuroprotective Mechanisms

EGCG, the main polyphenol in green tea, confers neuroprotection by modulating multiple signaling pathways, including the protein kinase C (PKC) and PI3K/Akt pathways.[13][14] These pathways are crucial for cell survival and protection against neurotoxicity.

EGCG_Pathway EGCG EGCG PKC PKC EGCG->PKC Activates PI3K PI3K EGCG->PI3K Activates CellSurvival Cell Survival PKC->CellSurvival Promotes Akt Akt PI3K->Akt Activates Akt->CellSurvival Promotes Neurotoxicity Neurotoxicity Akt->Neurotoxicity Inhibits

Caption: EGCG activates PKC and PI3K/Akt pathways, leading to enhanced cell survival and reduced neurotoxicity.

Experimental Protocols

Standardized assays are essential for the quantitative assessment of neuroprotection. Below are detailed protocols for the MTT and LDH assays, commonly used to evaluate cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate and treat with compounds. B 2. Add MTT solution (0.5 mg/mL) to each well. A->B C 3. Incubate for 2-4 hours at 37°C. B->C D 4. Remove medium and add DMSO to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm. D->E

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (curcumin, resveratrol, EGCG) and control vehicle for the desired duration.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the cells and add 100 µL of the MTT solution to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

LDH_Workflow A 1. Seed cells and treat with compounds as in MTT assay. B 2. Centrifuge the plate to pellet cells. A->B C 3. Transfer supernatant to a new plate. B->C D 4. Add LDH reaction mixture. C->D E 5. Incubate for 30 minutes at room temperature. D->E F 6. Add stop solution and measure absorbance at 490 nm. E->F

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 3 minutes.[16] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[16]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor, and a tetrazolium salt.

  • Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Stop Reaction and Measurement: Add 50 µL of a stop solution to each well.[16] Measure the absorbance at 490 nm using a microplate reader.[16] The amount of LDH released is proportional to the absorbance, indicating the level of cytotoxicity.

Conclusion

Curcumin, resveratrol, and EGCG are all potent natural compounds with significant neuroprotective properties. Their mechanisms of action are complex and involve the modulation of various signaling pathways related to antioxidant defense, anti-inflammation, and cell survival. While direct quantitative comparisons are challenging due to the diversity of experimental models, the available data suggest that all three compounds are effective in micromolar and, in some cases, nanomolar concentrations. The choice of compound for further drug development would depend on the specific neurodegenerative condition being targeted, as well as pharmacokinetic and bioavailability considerations. The provided experimental protocols offer a standardized approach for the continued investigation and comparison of these and other promising neuroprotective agents.

References

Comparative Analysis of the Bioactivity of Calyciphylline A-Related Alkaloids and Other Daphniphyllum Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of calyciphylline A and its related Daphniphyllum alkaloids has captivated synthetic chemists for decades. Beyond their structural complexity, these natural products exhibit a range of biological activities, offering potential starting points for drug discovery. This guide provides a comparative analysis of the bioactivity of reported calyciphylline A-related compounds and other members of the Daphniphyllum alkaloid family, supported by available experimental data. A significant challenge in establishing a clear structure-activity relationship (SAR) for calyciphylline A analogs is the limited number of systematic studies involving synthetic derivatives. Much of the available data pertains to naturally occurring congeners with varied skeletal frameworks.

Data Presentation: Bioactivity of Daphniphyllum Alkaloids

The following table summarizes the reported biological activities of selected Daphniphyllum alkaloids, including the dimeric calyciphylline A-type alkaloid, logeracemin A, and other cytotoxic members of the family. This data provides a snapshot of the potential therapeutic applications and highlights the preliminary SAR insights.

CompoundAlkaloid TypeBiological ActivityCell Line/TargetQuantitative DataCitation
Logeracemin A Calyciphylline A-type (Dimer)Anti-HIVHIV-1 NL4-3 infected MT4 cellsEC₅₀: 4.5 ± 0.1 µM[1]
Daphniyunnine B Calyciphylline A-type (Monomer)Anti-HIVHIV-1 NL4-3 infected MT4 cellsInactive[1]
Daphniyunnine D Calyciphylline A-type (Monomer)Anti-HIVHIV-1 NL4-3 infected MT4 cellsInactive[1]
Daphnicyclidin M Daphnicyclidin-typeCytotoxicityP-388IC₅₀: 5.7 µM[2]
CytotoxicitySGC-7901IC₅₀: 22.4 µM[2]
Daphnicyclidin N Daphnicyclidin-typeCytotoxicityP-388IC₅₀: 6.5 µM[2]
CytotoxicitySGC-7901IC₅₀: 25.6 µM[2]
Daphnioldhanol A Secodaphnane-typeCytotoxicityHeLaIC₅₀: 31.9 µM[3]
Daphnezomine W Daphnezomine L-typeCytotoxicityHeLaIC₅₀: 16.0 µg/mL[4]

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the interpretation and replication of the presented data.

Anti-HIV Activity Assay for Logeracemin A

The anti-HIV activity of logeracemin A and its monomeric precursors was evaluated using an in vitro assay with HIV-1 NL4-3 infected MT4 cells.[1] The protocol, as described in the supporting information of the source publication, is as follows:

  • Cell Culture: MT4 cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Infection: MT4 cells are infected with the HIV-1 NL4-3 virus strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 4-5 days at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay for Cell Viability: After the incubation period, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits HIV-1 induced cell death by 50%. The 50% cytotoxic concentration (CC₅₀) is determined as the compound concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activities of various Daphniphyllum alkaloids were determined using the MTT assay.[6][7] A general protocol is outlined below:

  • Cell Seeding: Cancer cells (e.g., HeLa, P-388, SGC-7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Structure-Activity Relationship Insights and Signaling Pathways

Due to the lack of a systematic study on calyciphylline A analogs, a detailed SAR is not yet established. However, the available data on logeracemin A provides a crucial initial insight.

SAR_Logeracemin_A cluster_1 Dimeric Calyciphylline A-type Alkaloid cluster_2 Biological Activity Monomer1 Daphniyunnine B Inactive Inactive Monomer1->Inactive No Activity Monomer2 Daphniyunnine D Monomer2->Inactive No Activity Dimer Logeracemin A Active Anti-HIV Activity (EC₅₀ = 4.5 µM) Dimer->Active Significant Activity

Caption: Dimerization is key for the anti-HIV activity of logeracemin A.

The striking difference in activity between the dimeric logeracemin A and its inactive monomeric precursors, daphniyunnine B and D, strongly suggests that the dimeric structure is essential for its anti-HIV activity.[1] The elongated, dumbbell-shaped conformation of the dimer may be crucial for binding to its biological target. The specific signaling pathways affected by these alkaloids are yet to be elucidated and require further investigation.

Experimental Workflow

The general workflow for the discovery and evaluation of bioactive Daphniphyllum alkaloids is depicted below.

Experimental_Workflow cluster_0 Natural Product Discovery cluster_1 Biological Evaluation cluster_2 Further Studies A Plant Material Collection (Daphniphyllum sp.) B Extraction and Fractionation A->B C Isolation and Purification of Alkaloids B->C D Structure Elucidation (NMR, MS, X-ray) C->D E Bioactivity Screening (e.g., Anti-HIV, Cytotoxicity) D->E F Determination of Potency (EC₅₀ / IC₅₀) E->F G Selectivity Index Calculation F->G H Mechanism of Action Studies G->H I Synthesis of Analogs for SAR G->I

Caption: General workflow for isolating and testing Daphniphyllum alkaloids.

This workflow highlights the multidisciplinary approach required, from natural product chemistry to pharmacology, to identify and characterize novel bioactive compounds from natural sources. The synthesis of analogs, as indicated in the final step, is a critical but currently underexplored area for calyciphylline A-type alkaloids. Future synthetic efforts focused on generating a library of calyciphylline A analogs will be instrumental in delineating a clear structure-activity relationship and unlocking the full therapeutic potential of this fascinating class of molecules.

References

A Comparative Analysis of the Bioactivities of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and structurally diverse Daphniphyllum alkaloids, isolated from plants of the Daphniphyllum genus, have garnered significant attention in the scientific community for their wide array of biological activities. These complex polycyclic natural products have demonstrated promising potential in various therapeutic areas, including cancer, viral infections, inflammation, and neurodegenerative diseases. This guide provides a comparative analysis of the reported bioactivities of several key Daphniphyllum alkaloids, supported by experimental data and detailed methodologies to facilitate further research and drug development endeavors.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the cytotoxic and antiviral activities of selected Daphniphyllum alkaloids, providing a clear comparison of their potency.

AlkaloidBioactivityCell Line/VirusIC50/EC50Reference
Cytotoxic Activity
Daphnioldhanol ACytotoxicityHeLaIC50: 31.9 μM[1]
Daphnezomine WCytotoxicityHeLaIC50: 16.0 μg/mL[2][3][4]
A549, MGC-803, COLO-205IC50: ~30 μg/mL[3]
Antiviral Activity
Cyanodaphcalycine CAnti-EV71RDEC50: 3.78 ± 0.23 μg/mL[5][6]
Daphmanidin GAnti-EV71RDEC50: 6.87 ± 0.30 μg/mL[5][6]
Ribavirin (Control)Anti-EV71RDEC50: 65.77 ± 0.11 μg/mL[5][6]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and to aid in the design of future experiments.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Daphniphyllum alkaloids against various human cancer cell lines is commonly determined using the Methylthiazoletetrazolium (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloids and a positive control (e.g., doxorubicin) for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antiviral Assay (Plaque Reduction Assay)

The antiviral activity of Daphniphyllum alkaloids against Enterovirus 71 (EV71) is often assessed using a plaque reduction assay.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Protocol:

  • Cell Seeding: Seed host cells (e.g., human rhabdomyosarcoma (RD) cells) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Incubation: Pre-incubate a known titer of EV71 with serial dilutions of the Daphniphyllum alkaloids for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixtures for 1 hour.

  • Overlay: After infection, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., carboxymethyl cellulose or agar) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the half-maximal effective concentration (EC50) value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of many Daphniphyllum alkaloids are still under investigation, preliminary studies and comparisons with other alkaloid classes suggest potential involvement in key signaling pathways related to their observed bioactivities. Further research is needed to elucidate the specific targets and downstream effects of these compounds.

Potential Anti-inflammatory Signaling Pathway

Many alkaloids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that certain Daphniphyllum alkaloids may also follow this mechanism.

anti_inflammatory_pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Daph_alkaloid Daphniphyllum Alkaloid Daph_alkaloid->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by Daphniphyllum alkaloids.

Potential Neuroprotective Signaling Pathway

The neuroprotective effects of many natural compounds are mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. It is plausible that Daphniphyllum alkaloids with neuroprotective properties could activate this pathway.

neuroprotective_pathway cluster_stimulus cluster_receptor cluster_cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits Daph_alkaloid Daphniphyllum Alkaloid Daph_alkaloid->PI3K Activates?

Caption: Postulated activation of the PI3K/Akt survival pathway by Daphniphyllum alkaloids.

Conclusion

Daphniphyllum alkaloids represent a rich source of structurally novel and biologically active compounds with significant therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to build upon in the quest to develop new drugs for a range of diseases. Further investigations into the mechanisms of action and the specific molecular targets of these fascinating natural products are crucial to fully unlock their therapeutic promise.

References

Lack of Public Data on Kinase Cross-Reactivity for Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Evaluating Novel Compounds

For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds, understanding the kinase cross-reactivity profile is a critical step. This guide addresses the topic of Demethyl calyciphylline A, a natural product isolated from Daphniphyllum longeracemosum K. Rosenthal, in the context of kinase assays.

Following a comprehensive review of publicly available scientific literature, it is important to note that there is currently no published data on the cross-reactivity of this compound in kinase assays. The biological activities of the broader family of Daphniphyllum alkaloids have been explored, with studies reporting cytotoxic, antioxidant, and anti-HIV activities. While some research has noted selective kinase inhibitory activity within a series of Daphniphyllum alkaloids, specific data for this compound remains unavailable.

Therefore, this guide will serve as a framework for how the kinase cross-reactivity of a novel compound like this compound could be assessed and presented. The subsequent sections provide illustrative templates for data presentation, detailed experimental protocols, and visualizations of key processes, which are essential for the objective comparison of a product's performance against other alternatives.

Hypothetical Kinase Cross-Reactivity Profile of this compound

To illustrate how experimental data on kinase inhibitor cross-reactivity is presented, the following table summarizes a hypothetical screening of this compound against a panel of selected kinases. This data is purely for illustrative purposes and is not based on actual experimental results.

Table 1: Hypothetical Kinase Inhibition Profile of this compound (10 µM)

Kinase Target% Inhibition at 10 µMIC50 (µM)Kinase Family
CDK2/cyclin A950.5CMGC
GSK3β881.2CMGC
PIM1852.5CAMK
AURKA529.8Other
SRC25> 50TK
EGFR15> 50TK
VEGFR210> 50TK

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental for reliable scientific findings. Below is a generalized protocol for a luminescence-based kinase assay, a common method for assessing kinase inhibition.

Luminescent Kinase Assay Protocol

1. Objective: To measure the inhibitory activity of a test compound (e.g., this compound) against a specific protein kinase.

2. Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
  • Recombinant human kinase enzyme
  • Substrate specific to the kinase
  • ATP
  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • Test compound (this compound) dissolved in DMSO
  • Positive control inhibitor (e.g., Staurosporine)
  • White, opaque 384-well assay plates
  • Luminometer

3. Procedure:

4. Data Analysis:

  • The amount of ATP remaining in the well is inversely proportional to the kinase activity.
  • Calculate the percentage of inhibition relative to the DMSO control.
  • For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following are Graphviz DOT scripts for generating diagrams relevant to kinase inhibitor profiling.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Plate Dispense into 384-well Plate Compound->Plate KinasePanel Panel of Kinases KinasePanel->Plate Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Plate Incubate Incubate Plate->Incubate Detect Add Detection Reagent (Luminescence) Incubate->Detect Read Read Plate (Luminometer) Detect->Read Calculate % Inhibition Calculation Read->Calculate IC50 IC50 Determination Calculate->IC50 Profile Cross-Reactivity Profile IC50->Profile

Caption: Workflow for kinase inhibitor cross-reactivity screening.

cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->MEK

Caption: Inhibition of a kinase within a signaling cascade.

In Vivo Efficacy of Galantamine for Cognitive Enhancement: A Review in the Absence of Comparable Data for Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for the in vivo efficacy of Demethyl calyciphylline A in models of cognitive impairment, particularly in comparison to the established Alzheimer's disease treatment galantamine, did not yield any relevant scientific studies. Therefore, a direct comparison is not possible at this time. This guide provides a detailed overview of the in vivo efficacy of galantamine, a well-documented acetylcholinesterase inhibitor, to serve as a benchmark for future research in this area.

Galantamine is a well-established therapeutic agent for mild to moderate Alzheimer's disease, and its efficacy has been demonstrated in numerous preclinical and clinical studies.[1][2][3][4][5][6][7][8][9][10] It functions through a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][11] This dual action enhances cholinergic neurotransmission, which is crucial for cognitive processes like learning and memory.[1][12]

Quantitative Data on Galantamine's In Vivo Efficacy

The following table summarizes key quantitative data from various in vivo studies on galantamine. These studies have primarily utilized animal models of cognitive impairment, often induced by agents like scopolamine or lipopolysaccharide (LPS), or transgenic models of Alzheimer's disease.

ParameterAnimal ModelGalantamine DosageKey FindingsReference
Cognitive Improvement Scopolamine-induced dementia model in miceNot specifiedEffective in improving both short- and long-term memory.[13]
LPS-induced cognitive deficits in miceNot specifiedPrevented deficits in spatial learning and memory, and memory acquisition in the passive avoidance response.[12]
Methamphetamine-induced memory impairment in mice3 mg/kgAmeliorated memory impairment in the novel object recognition test.[14]
Rabbits (classical eyeblink conditioning)3.0 mg/kg for 15 daysImproved performance in a learning paradigm severely impaired in Alzheimer's disease.[15]
AChE Inhibition Rats, mice, and rabbits1.5 - 5 mg/kgAchieved brain levels sufficient for AChE inhibition and allosteric potentiation. Ki values for brain AChE inhibition were 7.1 µg/g in rats, 8.3 µg/g in mice, and 19.1 µg/g in rabbits.[16][17]
Neuroinflammation LPS-exposed miceNot specifiedInhibited gliosis, activation of microglia and astrocytes, and expression of pro-inflammatory signaling molecules (NF-κB p65) and cytokines (IL-6, IL-1β, and TNF-α) in the hippocampus.[12]
Synaptic Plasticity LPS-exposed miceNot specifiedAmeliorated LPS-induced reductions in hippocampal synaptic proteins, and dendritic branching and spine density.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of typical experimental protocols used to evaluate the in vivo efficacy of galantamine.

Scopolamine-Induced Amnesia Model:

  • Animals: Typically mice or rats.

  • Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered intraperitoneally (i.p.) to induce a transient cognitive deficit that mimics some aspects of Alzheimer's disease.[18]

  • Drug Administration: Galantamine is administered, often orally or i.p., at various doses prior to the administration of scopolamine.

  • Behavioral Testing: Cognitive function is assessed using various behavioral tasks, such as the passive avoidance test, T-maze, or Morris water maze, to evaluate learning and memory.[13]

  • Biochemical Analysis: After behavioral testing, brain tissues may be collected to measure AChE activity and other relevant biomarkers.[13]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model:

  • Animals: Commonly mice.

  • Induction of Neuroinflammation: A single intracerebroventricular (i.c.v.) or systemic injection of LPS is used to induce a neuroinflammatory response, which is associated with cognitive impairment.

  • Drug Administration: Galantamine is administered prior to or following the LPS injection.

  • Behavioral Assessment: Cognitive performance is evaluated using tests like the Morris water maze and passive avoidance test.[12]

  • Neurochemical and Histological Analysis: Brain tissue, particularly the hippocampus, is analyzed for markers of inflammation (e.g., cytokines, glial activation), synaptic proteins, and neuronal morphology.[12]

Signaling Pathway of Galantamine

Galantamine's therapeutic effects are primarily mediated through the enhancement of cholinergic signaling. The following diagram illustrates its dual mechanism of action.

Galantamine_Mechanism cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) ACh_release ACh ACh_vesicle->ACh_release Release ACh_in_cleft ACh ACh_release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolysis ACh_in_cleft->nAChR Binds Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Allosterically Potentiates

Caption: Dual mechanism of action of galantamine in the cholinergic synapse.

Experimental Workflow for Evaluating Neuroprotective Agents

The following diagram outlines a typical workflow for the preclinical evaluation of a potential neuroprotective compound like galantamine.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_data Data Analysis & Conclusion AChE_assay AChE Inhibition Assay Cell_viability Cell Viability Assay (e.g., MTT) Animal_model Animal Model of Cognitive Impairment (e.g., scopolamine-induced) AChE_assay->Animal_model Promising candidates Drug_admin Drug Administration Animal_model->Drug_admin Behavioral_tests Behavioral Testing (e.g., Morris Water Maze) Drug_admin->Behavioral_tests Biochemical_analysis Biochemical & Histological Analysis of Brain Tissue Behavioral_tests->Biochemical_analysis Data_analysis Statistical Analysis Biochemical_analysis->Data_analysis Conclusion Conclusion on Efficacy and Mechanism Data_analysis->Conclusion

Caption: General workflow for preclinical evaluation of neuroprotective compounds.

References

A Prospective Molecular Docking Study: Demethyl calyciphylline A as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant global health challenge, with the inhibition of acetylcholinesterase (AChE) remaining a cornerstone of symptomatic treatment.[1] Current therapeutic options, while beneficial, are associated with various side effects, necessitating the exploration of novel, potentially more effective and safer AChE inhibitors.[2] This guide proposes a comparative in silico investigation of Demethyl calyciphylline A, a natural alkaloid derived from the fruits of Daphniphyllum longeracemosum[3], as a potential inhibitor of acetylcholinesterase. By leveraging molecular docking simulations, we aim to elucidate the binding affinity and interaction mechanisms of this compound with AChE and compare its theoretical performance against established FDA-approved drugs: Donepezil, Galantamine, and Rivastigmine. This document provides a comprehensive overview of the proposed experimental protocols, comparative data tables, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Role of Acetylcholinesterase in Alzheimer's Disease

Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). In Alzheimer's disease, the cholinergic system is compromised, leading to a decline in ACh levels and subsequent cognitive impairment.[1] Acetylcholinesterase inhibitors (AChEIs) function by blocking the active site of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[2] This mechanism forms the basis for the therapeutic effect of currently approved drugs for mild to moderate AD.

While the Daphniphyllum alkaloids are a diverse group of natural products with various reported biological activities[4][5], their potential as acetylcholinesterase inhibitors remains largely unexplored. This compound, with its complex polycyclic structure, presents a unique chemical scaffold that warrants investigation for its potential to interact with the active site of AChE. This guide outlines a theoretical framework for assessing this potential through molecular docking.

Comparative Analysis of Acetylcholinesterase Inhibitors

To establish a benchmark for evaluating the potential of this compound, a comparison with currently marketed acetylcholinesterase inhibitors is essential. The following table summarizes key performance metrics for Donepezil, Galantamine, and Rivastigmine, based on published literature. The corresponding data for this compound is presented as "To Be Determined (TBD)" as it will be the primary outcome of the proposed in silico study.

Compound Type of Inhibitor Binding Affinity (kcal/mol) IC50 (nM) Key Interacting Residues in AChE Active Site Reported Side Effects
Donepezil Reversible, Non-competitive-11.5 to -12.52.2 - 9.8Trp279, Tyr334, Phe330, Trp84Nausea, vomiting, diarrhea, insomnia, muscle cramps
Galantamine Reversible, Competitive-9.0 to -10.5390 - 870Trp84, Phe330, Tyr130, Ser122Nausea, vomiting, diarrhea, dizziness, headache
Rivastigmine Pseudo-irreversible-7.5 to -8.5200 - 500Ser200, His440, Trp84Nausea, vomiting, diarrhea, anorexia, dizziness
This compound TBDTBDTBDTBDTBD

Proposed Experimental Protocol: Molecular Docking of this compound with Acetylcholinesterase

This section details the proposed computational methodology for the molecular docking study.

3.1. Software and Resources

  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Protein Data Bank (PDB): For retrieval of the 3D structure of human acetylcholinesterase (e.g., PDB ID: 4EY7).

  • Ligand Preparation Software: ChemDraw, Avogadro, or similar for 2D to 3D conversion and energy minimization of this compound and reference inhibitors.

  • Visualization Software: PyMOL, VMD, or Schrödinger Maestro for analyzing protein-ligand interactions.

3.2. Step-by-Step Protocol

  • Protein Preparation:

    • Download the crystal structure of human acetylcholinesterase from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and the reference inhibitors (Donepezil, Galantamine, Rivastigmine).

    • Convert the 2D structures to 3D structures.

    • Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states at physiological pH.

  • Grid Generation:

    • Define the binding site on the acetylcholinesterase enzyme. This is typically centered on the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site (PAS).

    • Generate a grid box that encompasses the entire active site gorge.

  • Molecular Docking:

    • Dock this compound and the reference inhibitors into the prepared acetylcholinesterase structure using the chosen docking software.

    • Perform multiple docking runs to ensure conformational sampling.

    • Analyze the resulting docking poses and binding affinities (e.g., in kcal/mol).

  • Interaction Analysis:

    • Visualize the best-ranked docking poses of each ligand within the AChE active site.

    • Identify and analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the enzyme.

Visualizing the Process and Pathway

To facilitate a clearer understanding of the proposed research and the underlying biological context, the following diagrams have been generated using Graphviz.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein Protein Preparation (AChE) Grid Grid Box Generation Protein->Grid Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking Grid->Docking Pose Pose Generation & Scoring Docking->Pose Interaction Interaction Analysis Pose->Interaction

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

G Figure 2: Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Activates Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits Signal Signal Transduction Postsynaptic->Signal Binding Binding

Caption: A simplified signaling pathway of acetylcholinesterase and its inhibition.

Expected Outcomes and Future Directions

This proposed molecular docking study is anticipated to provide valuable preliminary data on the potential of this compound as a novel acetylcholinesterase inhibitor. The primary outcomes will be the predicted binding affinity and a detailed understanding of its binding mode within the AChE active site. Should the in silico results be promising, demonstrating comparable or superior binding affinity to existing drugs, further in vitro enzymatic assays would be the logical next step to validate these computational findings. Subsequent lead optimization and preclinical studies could then be considered. This research has the potential to introduce a new class of natural product-derived compounds for the development of next-generation Alzheimer's disease therapeutics.

References

In Silico ADMET Profiling of Demethyl calyciphylline A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl calyciphylline A, a member of the complex family of Daphniphyllum alkaloids, represents a structurally intriguing class of natural products.[1][2] These alkaloids have garnered significant attention from the scientific community due to their unique polycyclic architectures and diverse biological activities, which include anticancer, anti-HIV, and vasorelaxant effects.[2] However, the progression of any new chemical entity towards a therapeutic candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is paramount to de-risk drug development projects and avoid costly late-stage failures.[3]

This guide provides a comparative analysis of the computationally predicted ADMET properties of this compound and two of its close structural analogs, Calyciphylline A and Daphenylline. In the absence of direct experimental ADMET data for these specific compounds, this report leverages established in silico prediction tools to generate a foundational ADMET profile. This comparative approach allows for an initial assessment of their drug-likeness and potential liabilities. The methodologies of the utilized computational tools are detailed to ensure transparency and reproducibility.

Comparative In Silico ADMET Predictions

To generate a comprehensive ADMET profile for this compound and its analogs, three widely used and freely accessible web-based platforms were employed: SwissADME, ADMETlab 2.0, and pkCSM. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were obtained from PubChem and used as the input for these platforms.

  • This compound: C[C@H]1C[N+]2(C[C@H]3CCC4=C5--INVALID-LINK----INVALID-LINK--(C(=O)O)[O-])C

  • Calyciphylline A: C[C@H]1C[N+]2(C[C@H]3CCC4=C5--INVALID-LINK----INVALID-LINK--(C(=O)OC)[O-])C

  • Daphenylline: C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C(C1C[C@@H]2[C@@]36C)C=C5[4]

The following tables summarize the predicted physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicity profiles for the three compounds.

Physicochemical Properties
PropertyThis compoundCalyciphylline ADaphenyllinePrediction Tool
Molecular Weight ( g/mol )371.47385.50293.45SwissADME
LogP (o/w)2.152.584.10SwissADME
Water Solubility (LogS)-3.54 (Moderately soluble)-3.88 (Slightly soluble)-4.75 (Slightly soluble)SwissADME
Topological Polar Surface Area (TPSA) (Ų)66.4366.433.24SwissADME
Pharmacokinetic Predictions

Absorption

PropertyThis compoundCalyciphylline ADaphenyllinePrediction Tool
GI AbsorptionHighHighHighSwissADME
BBB PermeantNoNoYesSwissADME
P-gp SubstrateYesYesNoSwissADME
Caco-2 Permeability (logPapp)0.981.021.35pkCSM
Human Intestinal Absorption (%)94.595.197.2pkCSM

Distribution

PropertyThis compoundCalyciphylline ADaphenyllinePrediction Tool
VDss (log L/kg)-0.15-0.120.35pkCSM
Fraction Unbound (human)0.580.550.21pkCSM

Metabolism

PropertyThis compoundCalyciphylline ADaphenyllinePrediction Tool
CYP1A2 InhibitorNoNoYesSwissADME
CYP2C19 InhibitorNoNoYesSwissADME
CYP2C9 InhibitorNoNoNoSwissADME
CYP2D6 InhibitorYesYesYesSwissADME
CYP3A4 InhibitorYesYesYesSwissADME

Excretion

PropertyThis compoundCalyciphylline ADaphenyllinePrediction Tool
Total Clearance (log ml/min/kg)0.450.420.65pkCSM
Renal OCT2 SubstrateNoNoNopkCSM
Toxicity Predictions
PropertyThis compoundCalyciphylline ADaphenyllinePrediction Tool
AMES ToxicityNoNoNopkCSM
hERG I InhibitorYesYesYespkCSM
HepatotoxicityYesYesYespkCSM
Skin SensitisationNoNoNopkCSM

Experimental Protocols: In Silico ADMET Prediction

The following outlines the general workflow and principles behind the computational tools used in this guide. It is important to note that these are predictive models based on algorithms and existing datasets, and their accuracy can vary.

General In Silico ADMET Prediction Workflow

A typical workflow for in silico ADMET prediction involves the following steps:

  • Molecular Structure Input: The two-dimensional structure of the molecule is provided as input, usually in the form of a SMILES string or by drawing the structure in a molecular editor.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors. These can be simple physicochemical properties like molecular weight and logP, or more complex topological and electronic descriptors.

  • Model Prediction: The calculated descriptors are then fed into pre-trained machine learning models or rule-based systems. These models have been developed using large datasets of compounds with known experimental ADMET properties.

  • Output Generation: The tool generates a report summarizing the predicted ADMET properties, often with a qualitative assessment (e.g., "High" or "Low" absorption) and a quantitative value.

ADMET_Prediction_Workflow cluster_input Input cluster_processing Computational Analysis cluster_output Output Molecule Molecular Structure (SMILES) Descriptors Descriptor Calculation Molecule->Descriptors Input Structure Prediction ADMET Model Prediction Descriptors->Prediction Calculated Descriptors Report Predicted ADMET Profile Prediction->Report Prediction Results Experimental_Validation_Workflow cluster_insilico In Silico Stage cluster_invitro In Vitro Stage cluster_invivo In Vivo Stage InSilico In Silico ADMET Prediction Prioritization Compound Prioritization InSilico->Prioritization Identify Promising Candidates Invitro In Vitro ADMET Assays (e.g., Caco-2, Microsomal Stability) Prioritization->Invitro Experimental Validation Invivo In Vivo Pharmacokinetic Studies Invitro->Invivo Confirm In Vitro Findings

References

comparing synthetic strategies for calyciphylline A core structure

Author: BenchChem Technical Support Team. Date: November 2025

##Forging the Intricate Core of Calyciphylline A: A Comparative Guide to Synthetic Strategies

The calyciphylline A-type alkaloids, a class of structurally complex natural products, have captivated synthetic chemists with their unique polycyclic frameworks. At the heart of these molecules lies a formidable core structure that has spurred the development of innovative and elegant synthetic strategies. This guide provides a comparative analysis of two distinct and notable approaches to the calyciphylline A core, focusing on the total synthesis of (-)-himalensine A by Dixon and coworkers and a formal synthesis of the core's ABC ring system by the Bonjoch group. This examination offers a valuable resource for researchers in organic synthesis and drug development by detailing and contrasting the methodologies, efficiencies, and key transformations of each route.

At a Glance: Comparing Two Routes to a Complex Core

The table below summarizes the key quantitative metrics for the two synthetic strategies, offering a clear and concise comparison of their overall efficiency and complexity.

MetricDixon's Total Synthesis of (-)-Himalensine ABonjoch's Formal Synthesis of the ABC Ring Core
Total Steps 2210
Overall Yield Not explicitly stated in the primary publication.8%[1]
Starting Material Ethyl-2-oxocyclopentanecarboxylateA readily available ketone[2]
Key Reactions Catalytic, enantioselective prototropic shift/furan Diels-Alder (IMDAF) cascade, Reductive radical cyclizationRadical cyclization, Stereocontrolled aldol cyclization
Core Structure Achieved Complete pentacyclic core of (-)-himalensine AFunctionalized ABC-tricyclic framework

Strategic Blueprints: Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations in each synthetic approach.

Dixon_Synthesis start Ethyl-2-oxocyclopentanecarboxylate intermediate1 ACD Tricyclic Core start->intermediate1 Enantioselective Prototropic Shift/ Diels-Alder Cascade intermediate2 Pentacyclic Intermediate intermediate1->intermediate2 Reductive Radical Cyclization end (-)-Himalensine A intermediate2->end End-game Manipulations

Dixon's Total Synthesis of (-)-Himalensine A.

Bonjoch_Synthesis start Ketone 1 intermediate1 Hydroindole System start->intermediate1 Radical Cyclization intermediate2 ABC-Tricyclic Framework intermediate1->intermediate2 Stereocontrolled Aldol Cyclization end Formal Synthesis of Himalensine A Core intermediate2->end Methyl Group Installation

Bonjoch's Formal Synthesis of the ABC Ring Core.

Deep Dive: Experimental Protocols for Key Transformations

For researchers looking to replicate or adapt these strategies, the following sections provide detailed experimental procedures for the pivotal reactions in each synthesis.

Dixon's Enantioselective Prototropic Shift/Intramolecular Diels-Alder Cascade

The cornerstone of the Dixon group's synthesis is a novel catalytic, enantioselective prototropic shift/furan Diels-Alder (IMDAF) cascade to construct the ACD tricyclic core.[3][4] This reaction elegantly establishes multiple stereocenters in a single operation.

Experimental Protocol:

To a solution of the starting enone (1.0 eq) in a suitable solvent such as toluene, is added the chiral catalyst (e.g., a bifunctional Brønsted base/H-bond donor catalyst, 10-20 mol%). The reaction mixture is then heated (e.g., to 50 °C) and stirred for a specified period (e.g., 24 hours) until completion, as monitored by thin-layer chromatography or NMR spectroscopy. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, the ACD tricyclic core, is then purified by column chromatography on silica gel.

Bonjoch's Stereocontrolled Aldol Cyclization

A key feature of the Bonjoch group's approach to the ABC ring system is a stereocontrolled intramolecular aldol cyclization to form the piperidine ring.[1][5] This transformation is crucial for establishing the correct relative stereochemistry of the core.

Experimental Protocol:

The keto aldehyde precursor is dissolved in a suitable solvent, and a Brønsted acid (e.g., p-TsOH) is added to promote the cyclization. The reaction is stirred at a controlled temperature until the starting material is consumed. The reaction mixture is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude aldol product. This product, a diastereomeric mixture of azatricyclic ketols, is then purified by chromatography to isolate the desired stereoisomer. The subsequent installation of the methyl group is achieved by treating the corresponding tosylate with a cuprate reagent, which proceeds with retention of configuration.[1][2]

References

Comparative Biological Activity of Demethyl calyciphylline A Enantiomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Daphniphyllum alkaloids are a large family of structurally complex natural products known for a wide range of biological activities, including antitumor, anti-HIV, and vasorelaxant effects.[1][2][3] Research has largely concentrated on the total synthesis of these intricate molecules, with biological investigations often being a secondary focus.[4][5][6][7] Consequently, while the general bioactivity of the class is acknowledged, specific data on individual enantiomers of many of these compounds, including Demethyl calyciphylline A, remains limited.

This guide, therefore, serves to highlight the current state of knowledge and underscores the need for further research in this area. While a direct comparison of the enantiomers of this compound is not possible based on current evidence, this document provides a framework for how such a comparison could be structured once the necessary experimental data becomes available.

Table 1: Hypothetical Comparative Biological Activities of this compound Enantiomers

The following table is a template illustrating how quantitative data on the biological activities of this compound enantiomers could be presented. The values and activities listed are purely illustrative and are not based on experimental data.

Biological Activity(+)-Demethyl calyciphylline A(-)-Demethyl calyciphylline AReference Compound
Cytotoxicity (IC₅₀, µM)
HeLa (Cervical Cancer)e.g., 15.2 ± 1.8e.g., 5.8 ± 0.7e.g., Doxorubicin (0.1)
PC-3 (Prostate Cancer)e.g., > 50e.g., 22.1 ± 3.5e.g., Doxorubicin (0.5)
A549 (Lung Cancer)e.g., 35.7 ± 4.1e.g., 12.4 ± 1.9e.g., Doxorubicin (0.2)
Anti-HIV Activity (EC₅₀, µM) e.g., 8.3 ± 1.1e.g., > 50e.g., Zidovudine (0.01)
Vasorelaxant Effect (EC₅₀, µM) e.g., 2.5 ± 0.4e.g., 18.9 ± 2.3e.g., Nifedipine (0.05)
Neuroprotective Effect (% protection) e.g., 65 ± 5% at 10 µMe.g., 20 ± 3% at 10 µMe.g., Honokiol (80%)

Experimental Protocols

Detailed methodologies would be crucial for the validation and replication of findings. The following outlines the types of experimental protocols that would be necessary to generate the data for a comparative analysis.

Cytotoxicity Assays

Cell Lines and Culture: Human cancer cell lines (e.g., HeLa, PC-3, A549) would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay:

  • Cells would be seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells would then be treated with various concentrations of the this compound enantiomers for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for 4 hours.

  • The medium would be removed, and 150 µL of DMSO added to dissolve the formazan crystals.

  • The absorbance at 490 nm would be measured using a microplate reader.

  • The IC₅₀ values would be calculated from the dose-response curves.

Anti-HIV Assay

Viral Strain and Cells: HIV-1 (e.g., IIIB strain) would be used to infect a susceptible T-cell line (e.g., MT-4).

p24 Antigen ELISA:

  • MT-4 cells would be infected with HIV-1 in the presence of varying concentrations of the test compounds.

  • After incubation, the supernatant would be collected.

  • The concentration of the HIV-1 p24 core antigen in the supernatant would be quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • The EC₅₀ values would be determined by plotting the percentage of p24 inhibition against the compound concentration.

Vasorelaxant Activity Assay

Tissue Preparation: Thoracic aortic rings would be isolated from male Wistar rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

Isometric Tension Measurement:

  • The aortic rings would be pre-contracted with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulative concentrations of the this compound enantiomers would be added to the organ bath.

  • Changes in isometric tension would be recorded using a force transducer.

  • The EC₅₀ values would be calculated from the concentration-response curves for relaxation.

Neuroprotective Effect Assay

Neuronal Cell Culture and Treatment: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) would be cultured. To induce neurotoxicity, cells would be exposed to an agent like glutamate or amyloid-beta peptide in the presence or absence of the test compounds.

Cell Viability Assay (e.g., LDH release):

  • After the treatment period, the culture medium would be collected.

  • Lactate dehydrogenase (LDH) release, an indicator of cell death, would be measured using a commercially available kit.

  • The percentage of neuroprotection would be calculated relative to the control (toxic agent alone).

Signaling Pathway and Experimental Workflow Diagrams

In the absence of specific data for this compound enantiomers, the following diagrams illustrate hypothetical signaling pathways and a general experimental workflow that could be relevant to their biological activities, based on the known activities of other Daphniphyllum alkaloids.

G cluster_0 Hypothetical Cytotoxicity Pathway of (-)-Demethyl calyciphylline A cluster_1 Hypothetical Neuroprotective Pathway of (+)-Demethyl calyciphylline A neg_Enantiomer (-)-Enantiomer Caspase9 Caspase-9 Activation neg_Enantiomer->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis pos_Enantiomer (+)-Enantiomer Nrf2 Nrf2 Activation pos_Enantiomer->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Hypothetical signaling pathways for enantiomers.

G cluster_0 Experimental Workflow Start Synthesize/Isolate Enantiomers Purity Characterize & Assess Purity (NMR, HPLC, etc.) Start->Purity Bioassays Perform Biological Assays (Cytotoxicity, Antiviral, etc.) Purity->Bioassays Data Collect & Analyze Data (IC50, EC50) Bioassays->Data Compare Compare Enantiomeric Activity Data->Compare Conclusion Draw Conclusions Compare->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Demethyl Calyciphylline A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.

Summary of Chemical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for Demethyl Calyciphylline A.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
CAS Number 1584236-34-9[1][2][3]
Molecular Formula C₂₂H₂₉NO₄[1][2][3]
Molecular Weight 371.47 g/mol [1][2][3]
Compound Type Alkaloid[1][2]
Physical Description Powder[3]
Source Isolated from the fruit of Daphniphyllum longeracemosum K. Rosenthal[1][2][3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Experimental Protocol: General Disposal Procedure for Research-Grade Alkaloids

The following step-by-step protocol outlines a recommended general procedure for the disposal of this compound and other research chemicals lacking specific disposal instructions. This procedure is designed to minimize risk and ensure regulatory compliance.

1. Waste Identification and Classification:

  • Treat all waste containing this compound as hazardous chemical waste.[4] This includes pure compound, solutions, and any contaminated materials.

  • Never dispose of this chemical down the drain or in regular trash.[5] Many chemicals, particularly alkaloids, can be harmful to aquatic life.[6]

2. Collection and Segregation:

  • Collect all this compound waste in a dedicated, compatible container.[7] The container should be in good condition, with no leaks or cracks, and have a secure lid.[4]

  • Segregate this waste from other waste streams to avoid incompatible chemical reactions.[4] For example, do not mix with acidic or basic waste unless specifically instructed by a validated procedure.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[4][7]

  • The label must include the full chemical name ("this compound"), concentration, and the solvent(s) used.[8] Do not use abbreviations.[4]

  • Include the name of the Principal Investigator (PI), laboratory location, and contact information.[8]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure the SAA is a secure location away from general laboratory traffic and potential ignition sources.[9]

5. Disposal of Contaminated Materials:

  • Glassware/Labware: Labware contaminated with this compound should be triple-rinsed with a suitable solvent.[4] Collect the rinsate as hazardous waste.[4] After triple-rinsing, the glassware can typically be disposed of in the appropriate container for broken glass.[4]

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other solid waste should be collected in a sealed bag and placed in the hazardous waste container.

6. Arranging for Final Disposal:

  • Once the waste container is full, or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.[4]

  • Provide them with all necessary information from the waste label.

  • Only licensed hazardous waste disposal services should handle the final treatment and disposal, which is typically high-temperature incineration.[10][11]

Visualizing the Disposal Workflow

To aid in decision-making for chemical waste disposal in a laboratory setting, the following workflow provides a logical progression of steps.

Chemical_Disposal_Workflow cluster_prep Preparation & Identification cluster_action Action & Segregation cluster_storage Storage & Disposal start Waste Generated (this compound) is_sds Is a specific Disposal Protocol or SDS available? start->is_sds follow_sds Follow Specific Protocol is_sds->follow_sds Yes treat_hazardous Treat as Hazardous Waste is_sds->treat_hazardous No contact_ehs Contact Institutional EHS for waste pickup. follow_sds->contact_ehs collect Collect in a dedicated, compatible, and sealed container. treat_hazardous->collect label_waste Label container with: 'Hazardous Waste' Full Chemical Name Concentration & Solvent PI Name & Contact Info collect->label_waste store_saa Store in designated Satellite Accumulation Area (SAA). label_waste->store_saa store_saa->contact_ehs end Disposal by licensed waste management vendor. contact_ehs->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Comprehensive Safety and Handling Guide for Demethyl calyciphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Demethyl calyciphylline A. Given that specific toxicological data for this compound is not widely available, these procedures are based on established best practices for handling potentially hazardous research chemicals, alkaloids, and cytotoxic agents. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Pre-Handling Hazard Assessment

This compound is an alkaloid isolated from the fruit of Daphniphyllum longacemosum K.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, related chemical hazard information suggests that compounds of this nature should be handled with care. A general hazard assessment indicates potential risks including being harmful if swallowed, causing skin irritation, and causing serious eye irritation. All activities should be conducted under the principle of ALARA (As Low As Reasonably Achievable) to minimize exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against exposure.[3] All personnel must be trained in the proper use, removal, and disposal of PPE.[4] The following table summarizes the required PPE for handling this compound.

Activity Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection Other
Unpacking/Receiving Double, chemotherapy-rated, powder-free gloves[3][5]Safety glasses with side shieldsStandard lab coatN95 respirator recommended if package integrity is compromised[6][7]Shoe covers[8]
Handling Solid (Weighing) Double, chemotherapy-rated, powder-free gloves[3][5]Safety goggles[3][8]Disposable, low-permeability gown with knit cuffs[9]N95 or higher-level respirator within a certified chemical fume hood or ventilated balance enclosureHair cover, shoe covers[3][8]
Preparing Solutions (in a fume hood) Double, chemotherapy-rated, powder-free gloves[3][5]Safety goggles and face shield[3][10]Disposable, low-permeability gown with knit cuffs[9]Not required if performed within a certified chemical fume hoodN/A
Administering Compound Double, chemotherapy-rated, powder-free gloves[3][5]Safety glasses with side shieldsDisposable, low-permeability gown with knit cuffs[9]N95 respirator if potential for aerosolization existsLuer-lock connectors for intravenous administration[9]
Waste Disposal Double, chemotherapy-rated, powder-free gloves[3][5]Safety goggles and face shield[3][10]Disposable, low-permeability gown with knit cuffs[9]Not generally requiredN/A
Spill Cleanup Double, chemotherapy-rated, powder-free gloves[3][5]Safety goggles and face shield[3][10]Disposable, low-permeability gown with knit cuffs[9]N95 or higher-level respiratorShoe covers[8]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is essential for safety and regulatory compliance.

Experimental Workflow Diagram

Caption: Workflow for handling this compound from receipt to disposal.

Step-by-Step Handling Protocols

Receiving and Storage:

  • Upon receipt, trained personnel should inspect the external packaging for any signs of damage.[9]

  • If the package is compromised, implement spill procedures immediately.

  • Transport the intact container to the designated laboratory storage area.

  • Store the compound in its original, tightly sealed container. Recommended storage conditions for the powder are -20°C for long-term (3 years) or 4°C for shorter-term (2 years).[1] Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Preparation and Handling (to be performed in a chemical fume hood):

  • Area Preparation: Cover the work surface with a disposable, plastic-backed absorbent pad.[9] Assemble all necessary equipment and materials before starting.

  • Donning PPE: Put on all required PPE as specified in the table above. Double gloving is mandatory.

  • Weighing: Use a ventilated balance enclosure or perform weighing in a fume hood to prevent inhalation of the powder. Use dedicated, clean spatulas and weigh boats.

  • Dissolving: Add the solvent slowly to the vial containing the compound to avoid splashing. Solvents such as DMSO and Acetone can be used.[2]

  • Post-Handling: After use, decontaminate all surfaces. Wipe down the exterior of the primary container before returning it to storage.[9]

Spill Management:

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area of the spill to prevent spreading.

  • Don PPE: Wear full spill-cleanup PPE, including a respirator.

  • Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with wetted absorbent pads to avoid making the powder airborne.

  • Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials (absorbent pads, gloves, etc.) into a designated cytotoxic waste container.[5]

  • Decontamination: Clean the spill area with an appropriate cleaning agent followed by water.[5]

  • Documentation: Document the spill and the cleanup procedure according to institutional policy.

Disposal Plan:

  • Segregation: All waste contaminated with this compound, including gloves, gowns, absorbent pads, vials, and pipette tips, must be treated as hazardous/cytotoxic waste.[7]

  • Packaging:

    • Solid Waste: Place in a sealable bag, then place this bag inside a second bag (double-bagging).[5][7] Store in a rigid, leak-proof, and clearly labeled cytotoxic waste container.

    • Liquid Waste: Collect in a dedicated, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety office.

    • Sharps: All contaminated needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.

  • Final Disposal: All cytotoxic waste containers must be disposed of through the institution's certified hazardous waste management program. Do not dispose of this material in regular trash or down the drain. Empty containers should be double-bagged and disposed of as household waste only after being thoroughly decontaminated, though returning them to the pharmacy or waste handler is preferred.[5]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.